N-Acetyl Norgestimate-d6
Description
Structure
3D Structure
Properties
CAS No. |
1263195-02-3 |
|---|---|
Molecular Formula |
C25H33NO4 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
[(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19+/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D |
InChI Key |
JWLHCJCKDYVRNJ-RWWDXLKWSA-N |
Isomeric SMILES |
[2H]C\1=C2[C@](CC(/C1=N/OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |
Purity |
98.8% |
Synonyms |
Norgestimate-3-acetate-2,2,4,6,6,10-D6, Norgestimate-3-acetate-D6 |
tag |
Norgestimate |
Origin of Product |
United States |
Foundational & Exploratory
N-Acetyl Norgestimate-d6: A Technical Guide for Researchers
An in-depth examination of the properties, primary applications, and methodologies associated with the deuterated internal standard, N-Acetyl Norgestimate-d6.
Core Concepts: Understanding this compound
This compound is a stable, isotopically labeled form of N-Acetyl Norgestimate (B1679921). It is a synthetic derivative of norgestimate, a progestin widely used in oral contraceptives. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for bioanalytical studies involving norgestimate and its metabolites.
The primary and critical use of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished by a mass spectrometer. This enables accurate quantification of norgestimate and its metabolites in complex biological matrices such as plasma and urine by correcting for variability during sample preparation and analysis.
Physicochemical and Pharmacokinetic Data
A comprehensive understanding of the physicochemical properties of this compound and the pharmacokinetic profile of its parent compound, norgestimate, is essential for its effective use in research.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₇D₆NO₄ | [1] |
| Molecular Weight | 417.58 g/mol | [1] |
| CAS Number | 1263195-02-3 | [1] |
| Appearance | White solid | [1] |
| Purity | 98.6% by HPLC | [1] |
| Isotopic Enrichment | >98% atom D | [1] |
Pharmacokinetic Parameters of Norgestimate and its Major Active Metabolites
Norgestimate is a prodrug that is rapidly and extensively metabolized upon oral administration. Its primary active metabolites are norelgestromin (B1679859) (NGMN) and norgestrel (B7790687) (NG).[2][3] The following table summarizes key pharmacokinetic parameters in humans.
| Parameter | Norelgestromin (NGMN) | Norgestrel (NG) |
| Tmax (hours) | ~2 | ~1.7 |
| Cmax (ng/mL) | 1.82 (Day 21, Cycle 3) | 2.79 (Day 21, Cycle 3) |
| AUC (h*ng/mL) | 16.1 (Day 21, Cycle 3) | 49.9 (Day 21, Cycle 3) |
| Protein Binding | ~99% (to albumin) | >97% (92.5% to SHBG) |
| Half-life (hours) | 12-30 | 36.4 ± 10.2 |
Data sourced from DrugBank Online and PubChem.[2][4]
Receptor Binding Affinities
The biological activity of norgestimate is mediated through its active metabolites, which bind to progesterone (B1679170) and androgen receptors.
| Compound | Progesterone Receptor (RBA vs. Progesterone) | Androgen Receptor (RBA vs. Dihydrotestosterone) |
| Norgestimate | Similar to Progesterone | 0.003 |
| 17-deacetyl norgestimate | Similar to Progesterone | 0.013 |
| 3-keto norgestimate | ~5x Progesterone | 0.025 |
| Levonorgestrel | ~5x Progesterone | 0.118 - 0.220 |
Data sourced from PubMed.[5][6]
Experimental Protocols: Bioanalytical Method Using a Deuterated Internal Standard
The use of a deuterated internal standard like this compound is a cornerstone of robust bioanalytical method development and validation.[7][8] Below is a detailed methodology for a typical LC-MS/MS assay.
Objective
To accurately quantify the concentration of norgestimate and its metabolites in a biological matrix (e.g., human plasma) using this compound as an internal standard.
Materials
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
Analyte (norgestimate) and internal standard (this compound) stock solutions of known concentrations.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Appropriate solvents for extraction and mobile phases.
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To a 100 µL aliquot of the biological matrix, add a known amount of the internal standard, this compound.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject a portion of the reconstituted sample onto a suitable C18 analytical column. Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve chromatographic separation of the analyte and internal standard from matrix components.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both the analyte (norgestimate) and the internal standard (this compound).
Quantification
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.
Signaling Pathways and Mechanism of Action
Norgestimate, through its active metabolites, exerts its effects by interacting with steroid hormone receptors, primarily the progesterone receptor.
Contraceptive Mechanism of Action
The primary contraceptive effect of norgestimate is achieved through the negative feedback on the hypothalamic-pituitary-gonadal axis.[2][4]
Caption: Norgestimate's contraceptive effect via the hypothalamic-pituitary-ovarian axis.
Mechanism of Action in Acne Treatment
Norgestimate is also effective in treating acne vulgaris. This is primarily due to its anti-androgenic effects.[9][10]
Caption: Anti-androgenic mechanism of Norgestimate in the treatment of acne.
Progesterone Receptor Signaling
The genomic signaling pathway of progestins like norgestimate's active metabolites involves binding to intracellular progesterone receptors (PR), which then act as transcription factors to regulate gene expression.[11][12]
Caption: Genomic signaling pathway of progestins via the progesterone receptor.
References
- 1. esschemco.com [esschemco.com]
- 2. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norgestimate - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Norgestimate/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Tri-Sprintec (Norgestimate and Ethinyl Estradiol Tablets-Triphasic Regimen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. researchgate.net [researchgate.net]
- 12. Progesterone Pathway [gentarget.com]
Isotopic Labeling of Norgestimate and its Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling of Norgestimate (B1679921) and its key intermediates. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analyses, and the development of analytical methods requiring isotopically labeled standards. This document details synthetic strategies, experimental protocols, quantitative data, and the biological pathways relevant to Norgestimate.
Introduction to Norgestimate and the Importance of Isotopic Labeling
Norgestimate (17α-acetoxy-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one oxime) is a third-generation synthetic progestin widely used in oral contraceptives.[1] Isotopic labeling of Norgestimate and its metabolites is crucial for a variety of applications in pharmaceutical research and development. Stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), as well as radioactive isotopes like carbon-14 (B1195169) (¹⁴C), serve as invaluable tracers.
The primary applications of isotopically labeled Norgestimate include:
-
Metabolism Studies: Labeled compounds are essential for elucidating the metabolic fate of a drug. For instance, ¹⁴C-labeled Norgestimate has been used to study its biotransformation in humans, identifying major metabolites such as 17-deacetylnorgestimate (norelgestromin) and norgestrel.[1][2]
-
Pharmacokinetic (PK) Analysis: Isotope-labeled compounds are used to accurately determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[3]
-
Quantitative Bioanalysis: Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays (e.g., LC-MS/MS) for the precise measurement of drug and metabolite concentrations in biological matrices.[4][5] This is exemplified by the use of 17-deacetylnorgestimate-d6 as an internal standard in bioequivalence studies.[6]
Synthetic Strategies for Isotopic Labeling
The synthesis of isotopically labeled Norgestimate and its intermediates can be approached through several strategies. The choice of strategy depends on the desired isotope, the position of the label, and the availability of labeled starting materials.
2.1. Labeling with Carbon-14 (¹⁴C)
Carbon-14 is a beta-emitter, making it ideal for radiometric detection in metabolism and mass balance studies. A common strategy for ¹⁴C-labeling of Norgestimate is to introduce the label at a position that is metabolically stable and synthetically accessible. One documented approach involves labeling the 17α-ethynyl group.[2]
2.2. Labeling with Stable Isotopes (²H and ¹³C)
Stable isotope labeling is preferred for internal standards in quantitative mass spectrometry.
-
Deuterium (²H) Labeling: Deuterium can be introduced into the steroid scaffold through various methods, including hydrogen-deuterium exchange reactions on a late-stage intermediate or by using deuterated reagents in the synthesis.[7] For example, a one-step method using a modified phase transfer catalyzed exchange with deuterium oxide has been reported for labeling related progestins.[8]
-
Carbon-13 (¹³C) Labeling: Carbon-13 can be incorporated by using ¹³C-labeled synthons in a partial synthesis or through a total synthesis approach.[9]
Experimental Protocols
While specific, detailed protocols for the isotopic labeling of Norgestimate are not widely published in peer-reviewed literature, the following representative protocols have been constructed based on established methods for labeling closely related steroids.
3.1. Illustrative Protocol for the Synthesis of Deuterated Levonorgestrel (B1675169) (a Key Intermediate/Metabolite)
This protocol describes a plausible route for the synthesis of a deuterated analog of levonorgestrel, which can be a precursor for labeled norgestimate.
Step 1: Deuteration of a Gona-4,9-diene-3,17-dione Precursor
-
Objective: Introduce deuterium atoms at positions allylic to the ketone functionalities.
-
Procedure:
-
Dissolve 13β-ethyl-gona-4,9-diene-3,17-dione in a deuterated solvent system, such as deuterated methanol (B129727) (MeOD) containing a catalytic amount of sodium deuteroxide (NaOD).
-
Stir the reaction mixture at room temperature for 24-48 hours to allow for hydrogen-deuterium exchange at the enolizable positions.
-
Quench the reaction with D₂O and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deuterated intermediate by column chromatography on silica (B1680970) gel.
-
Step 2: Introduction of the Ethynyl Group
-
Objective: Add the 17α-ethynyl group to the deuterated intermediate.
-
Procedure:
-
Dissolve the deuterated dione (B5365651) from Step 1 in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C and add a solution of ethynylmagnesium bromide in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the resulting deuterated levonorgestrel by column chromatography.
-
3.2. Protocol for the Oximation of a Labeled Steroidal Ketone
This protocol describes the conversion of a labeled 3-keto steroid (such as labeled levonorgestrel acetate) to its corresponding oxime, a key step in the synthesis of labeled Norgestimate.[10]
-
Objective: Convert the 3-keto group to a 3-oxime.
-
Procedure:
-
Dissolve the labeled 17-acetylated steroid in a suitable solvent such as pyridine (B92270) or a mixture of ethanol (B145695) and water.
-
Add hydroxylamine (B1172632) hydrochloride to the solution.
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
The product will be a mixture of (E)- and (Z)-oxime isomers, which can be separated by chromatography if necessary.[11]
-
Quantitative Data
The following tables summarize key quantitative data related to the analysis and metabolism of Norgestimate and its labeled analogs.
Table 1: Pharmacokinetic Parameters of Norgestimate Metabolites
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) |
| Norelgestromin | 1.82 | 1.5 | 16.1 |
| Norgestrel | 2.79 | 1.7 | 49.9 |
Data obtained on day 21 of cycle 3 following oral administration of Norgestimate.[1]
Table 2: Excretion of Radioactivity Following Administration of ¹⁴C-Norgestimate
| Excretion Route | Percentage of Administered Radioactivity |
| Urine | 47% (range: 45-49%) |
| Feces | 37% (range: 16-49%) |
Visualization of Pathways and Workflows
5.1. Metabolic Pathway of Norgestimate
The following diagram illustrates the primary metabolic pathway of Norgestimate in humans.
Caption: Metabolic conversion of Norgestimate to its active metabolites.
5.2. Mechanism of Action: Hypothalamic-Pituitary-Ovarian (HPO) Axis
Norgestimate, as a progestin, exerts its contraceptive effect primarily by suppressing the HPO axis, which inhibits ovulation.
Caption: Norgestimate's negative feedback on the HPO axis.
5.3. Experimental Workflow for Synthesis and Analysis
The following diagram outlines a general workflow for the synthesis, purification, and analysis of an isotopically labeled steroid.
Caption: General workflow for labeled compound synthesis and analysis.
Conclusion
References
- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. 同位体標識ステロイド標準物質 [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Buy Norgestrel-d5 [smolecule.com]
- 8. Preparation of deuterium and tritium labelled norethynodrel, norethindrone, and 6-methyleneandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime - Google Patents [patents.google.com]
- 11. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
A Technical Guide to N-Acetyl Norgestimate-d6 for Researchers and Drug Development Professionals
An in-depth examination of the properties, commercial availability, and analytical applications of the deuterated internal standard, N-Acetyl Norgestimate-d6.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of an active metabolite of the progestin norgestimate (B1679921). Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, lists commercial suppliers, and presents a detailed, best-practice experimental protocol for its use as an internal standard in quantitative bioanalysis.
Introduction to this compound
This compound is a stable isotope-labeled form of N-acetyl norgestimate. Norgestimate itself is a progestin widely used in oral contraceptives.[] In pharmacokinetic and drug metabolism studies, deuterated standards are the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of six deuterium (B1214612) atoms into the N-Acetyl Norgestimate molecule results in a mass shift that allows for its clear differentiation from the unlabeled analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical. This ensures that it behaves similarly to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[2]
Commercial Suppliers and Physicochemical Properties
This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds and analytical standards. The table below summarizes the key physicochemical properties and provides a list of known suppliers.
| Property | Value | Reference |
| CAS Number | 1263195-02-3 | [3] |
| Molecular Formula | C₂₅H₂₇D₆NO₄ | [3] |
| Molecular Weight | 417.58 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically >98% | [3] |
| Isotopic Enrichment | >98% atom D | [3] |
| Solubility | Soluble in methanol (B129727), chloroform, ethyl acetate |
Table 1: Physicochemical Properties of this compound
Commercial Suppliers:
-
BOC Sciences[]
-
ESS Expert Synthesis Solutions[3]
-
Santa Cruz Biotechnology
Note: Availability and product specifications should be confirmed with the respective supplier.
Application in Quantitative Bioanalysis: Experimental Protocol
The primary application of this compound is as an internal standard for the quantification of N-acetyl norgestimate or its parent drug, norgestimate, in biological matrices such as plasma or serum. The following is a detailed, generalized protocol for a typical LC-MS/MS workflow. This protocol is based on established methods for the analysis of related compounds, such as 17-desacetyl norgestimate.[4][5]
Materials and Reagents
-
This compound (Internal Standard)
-
N-Acetyl Norgestimate (Analyte)
-
Human plasma (or other biological matrix)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[5]
Sample Preparation
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Prepare a stock solution of the analyte (N-acetyl norgestimate) in methanol at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in a 50:50 methanol/water mixture.
-
-
Sample Spiking and Extraction:
-
To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Chromatographic Column: A reverse-phase column (e.g., C18) suitable for steroid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B to achieve separation of the analyte from matrix components.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound need to be determined and optimized. For a related compound, 17-desacetyl norgestimate, the transition was m/z 328.4 → 124.1, and for its d6-labeled internal standard, it was m/z 334.3 → 91.1.[5]
Data Analysis
-
The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations.
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages of the quantitative bioanalysis workflow using this compound.
Caption: A high-level overview of the bioanalytical workflow.
Caption: A logical flowchart of the experimental steps.
Conclusion
This compound is an essential tool for researchers and drug development professionals engaged in the quantitative analysis of norgestimate and its metabolites. Its use as an internal standard in LC-MS/MS assays provides the accuracy and precision necessary for reliable pharmacokinetic and drug metabolism studies. This guide offers a foundational understanding of its properties, availability, and a detailed protocol for its application, empowering scientists to develop and validate robust bioanalytical methods.
References
- 2. benchchem.com [benchchem.com]
- 3. esschemco.com [esschemco.com]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Certificate of Analysis for N-Acetyl Norgestimate-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for N-Acetyl Norgestimate-d6. This deuterated analog of N-Acetyl Norgestimate is crucial as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug in biological matrices. Understanding its CoA is paramount for ensuring the accuracy and reliability of analytical data.
Overview of a Certificate of Analysis
A Certificate of Analysis (CoA) is a formal document issued by a quality assurance department that confirms a product meets its predetermined specifications. For a deuterated standard like this compound, the CoA provides critical data on its identity, purity, and isotopic enrichment, assuring its suitability for its intended analytical application.[1][2]
Key Analytical Parameters and Data Presentation
The following sections detail the essential tests performed on this compound and how the resulting data are typically summarized.
This section of the CoA confirms the identity and basic physical properties of the compound.
| Parameter | Typical Specification | Example Result |
| Appearance | White to Off-White Solid | Off-White Solid[3] |
| Molecular Formula | C25H27D6NO4 | C25H27D6NO4[4] |
| Molecular Weight | 417.58 g/mol | 417.58[4] |
| CAS Number | 1263195-02-3 | 1263195-02-3[4] |
Chemical purity is a critical parameter, ensuring that the analytical standard is free from impurities that could interfere with quantification.
| Test | Methodology | Typical Specification | Example Result |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 98% | 98.6% by HPLC[4] |
| Residual Solvents | Gas Chromatography (GC) | Conforms to USP <467> | Conforms |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
For a deuterated standard, confirming the degree and location of deuterium (B1214612) incorporation is essential for its function as an internal standard.
| Test | Methodology | Typical Specification | Example Result |
| Isotopic Purity (Atom % D) | Mass Spectrometry (MS) | >98% atom D | >98% atom D[4][5] |
| Deuterium Incorporation | Nuclear Magnetic Resonance (¹H-NMR) | Conforms to structure | Conforms |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the CoA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the absorbance of the eluting components, allowing for quantification of the main peak (this compound) relative to any impurity peaks.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile (B52724) and water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: A known concentration of this compound is prepared in the mobile phase.
-
Sample Preparation: The batch of this compound to be tested is dissolved in the mobile phase to a similar concentration as the standard.
-
Analysis: The standard and sample solutions are injected into the HPLC system.
-
Data Interpretation: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.
Mass Spectrometry (MS) for Isotopic Purity
Principle: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the isotopic distribution of the deuterated compound.[6][7][8] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of molecules with different numbers of deuterium atoms can be determined.
Instrumentation:
-
Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometer (LC-ESI-HRMS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
Procedure:
-
Sample Infusion: A dilute solution of this compound is directly infused into the mass spectrometer or injected via an LC system.
-
Mass Spectrum Acquisition: A full scan mass spectrum is acquired, focusing on the m/z region of the expected molecular ion [M+H]+.
-
Data Analysis: The relative intensities of the isotopic peaks (d0, d1, d2, d3, d4, d5, and d6) are measured. The isotopic purity is calculated based on the abundance of the desired d6 isotopologue relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation and Deuterium Incorporation
Principle: ¹H-NMR spectroscopy provides information about the structure of a molecule by observing the magnetic properties of hydrogen nuclei. In a deuterated compound, the absence of signals at specific chemical shifts where protons would normally appear confirms the location of deuterium incorporation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
Procedure:
-
Sample Preparation: The this compound sample is dissolved in the appropriate deuterated NMR solvent.
-
Spectrum Acquisition: The ¹H-NMR spectrum is acquired.
-
Data Interpretation: The spectrum is compared to the spectrum of the non-deuterated N-Acetyl Norgestimate. The absence of proton signals at the positions of deuteration confirms the correct labeling pattern. The integration of the remaining proton signals should be consistent with the expected structure.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the analytical process for certifying a batch of this compound.
Caption: Workflow for the analysis and certification of this compound.
Caption: Logical relationship of purity tests for this compound.
Caption: Experimental workflow for isotopic verification of this compound.
References
- 1. safetyculture.com [safetyculture.com]
- 2. cdn.who.int [cdn.who.int]
- 3. esschemco.com [esschemco.com]
- 4. esschemco.com [esschemco.com]
- 5. esschemco.com [esschemco.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuterated Analogs in Norgestimate Metabolite Studies: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of stable isotope-labeled compounds, specifically focusing on deuterated analogs related to the progestin Norgestimate (B1679921), in the context of drug metabolite studies. It will clarify the nomenclature of Norgestimate derivatives, detail the metabolic pathways, and provide comprehensive experimental protocols for the quantification of its key active metabolite using advanced bioanalytical techniques.
Introduction: The Principle of Stable Isotope-Labeled Internal Standards
In modern pharmacokinetic and drug metabolism studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for precise and sensitive quantification of drugs and their metabolites in biological matrices.[1][2] The accuracy of these studies hinges on the use of an appropriate internal standard (IS), a compound of known concentration added to samples to correct for variability during sample processing and analysis.[1]
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds where hydrogen atoms are replaced by deuterium, are considered the gold standard.[1][3] The key principle is that a deuterated IS is chemically and physically almost identical to the analyte. It co-elutes during chromatography and experiences the same extraction efficiency and potential matrix effects (ion suppression or enhancement).[2][4] However, its increased molecular weight allows it to be distinguished from the unlabeled analyte by the mass spectrometer. By measuring the peak area ratio of the analyte to the deuterated IS, analysts can achieve highly accurate and precise quantification, effectively normalizing for experimental variations.[2]
Clarifying Norgestimate and Its Derivatives
There can be confusion regarding the nomenclature of Norgestimate-related compounds. It is crucial to distinguish between the parent drug, its primary metabolite, and other derivatives.
-
Norgestimate: The parent drug, a synthetic progestin. It contains an acetyl group at the 17-position of the steroid structure.
-
17-Deacetyl Norgestimate (Norelgestromin): This is the major and pharmacologically active metabolite of Norgestimate.[4][5][6] It is formed by the rapid removal of the acetyl group at the 17-position during first-pass metabolism.[1] Consequently, pharmacokinetic studies of Norgestimate heavily focus on quantifying this metabolite.[7] The corresponding and ideal internal standard for its analysis is 17-Deacetyl Norgestimate-d6 .[7]
-
N-Acetyl Norgestimate: This compound, also referred to as Norgestimate-N-acetate, has an acetyl group added to the nitrogen of the oxime functional group. It is not a documented major metabolite of Norgestimate. It is typically classified as a synthetic intermediate or a potential impurity. Therefore, N-Acetyl Norgestimate-d6 would be the appropriate internal standard for the specific quantification of N-Acetyl Norgestimate itself (e.g., for impurity profiling or in synthetic chemistry), not for general metabolite studies of Norgestimate in biological samples.
This guide will focus on the established and clinically relevant pathway: the quantification of the active metabolite, 17-Deacetyl Norgestimate, using its deuterated internal standard.
Metabolic Pathway of Norgestimate
Norgestimate is extensively and rapidly metabolized after oral administration.[1] The primary metabolic event is deacetylation in the gut and liver to form 17-Deacetyl Norgestimate (Norelgestromin).[6] This metabolite is then further metabolized, including conversion to Norgestrel (Levonorgestrel) and subsequent hydroxylation and conjugation reactions before elimination.[1][5][6]
The following diagram illustrates this primary metabolic conversion.
Figure 1. Primary metabolic pathway of Norgestimate to its active metabolite.
Quantitative Analysis of 17-Deacetyl Norgestimate
The accurate measurement of 17-Deacetyl Norgestimate in plasma is fundamental to assessing the pharmacokinetics of orally administered Norgestimate. A validated LC-MS/MS method using a deuterated internal standard is the preferred approach.
Experimental Protocol
The following protocol is a representative example for the quantification of 17-Deacetyl Norgestimate in human plasma, based on established and published methodologies.[7]
Objective: To determine the concentration of 17-Deacetyl Norgestimate in human plasma samples.
Materials:
-
Analytes: 17-Deacetyl Norgestimate, 17-Deacetyl Norgestimate-d6 (Internal Standard).
-
Reagents: HPLC-grade Methanol (B129727), Acetonitrile (B52724), and Water; Formic Acid; Drug-free human plasma.
-
Equipment: Ultra-Performance Liquid Chromatography (UPLC) system, Tandem Mass Spectrometer (MS/MS), Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB), analytical balance, centrifuges, vortex mixer.
Methodology:
-
Standard Solution Preparation:
-
Prepare primary stock solutions of 17-Deacetyl Norgestimate (e.g., 250 µg/mL) and the internal standard, 17-Deacetyl Norgestimate-d6 (e.g., 100 µg/mL), in methanol.[7]
-
Create a series of working standard solutions by serially diluting the primary stock with a methanol/water mixture to prepare calibration curve standards and quality control (QC) samples.[7]
-
Prepare a working internal standard solution (e.g., in acetonitrile) at a concentration that provides a stable and appropriate response in the mass spectrometer.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To a 100 µL aliquot of plasma sample (blank, calibration standard, QC, or study sample) in a microcentrifuge tube, add the internal standard working solution.
-
Add 0.5 mL of 1% formic acid and vortex to mix.[7]
-
Precondition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[7]
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water to remove interferences.[7]
-
Elute the analyte and internal standard from the cartridge with 1.0 mL of methanol.[7]
-
The eluate is now ready for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation on a C18 analytical column using a gradient elution with mobile phases consisting of formic acid in water (Mobile Phase A) and formic acid in acetonitrile/methanol (Mobile Phase B). The gradient is optimized to ensure separation from endogenous plasma components and achieve a short run time (e.g., 4.5 minutes).[7]
-
Mass Spectrometry: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific mass-to-charge (m/z) transitions for the analyte and the internal standard (Multiple Reaction Monitoring - MRM).
-
The workflow for this analytical process is visualized below.
Figure 2. Workflow for sample analysis using a deuterated internal standard.
Data Presentation and Validation
A validated bioanalytical method must demonstrate linearity, accuracy, precision, and selectivity. The data below is representative of a typical method validation summary.
Table 1: Calibration Curve Parameters for 17-Deacetyl Norgestimate
| Parameter | Value |
|---|---|
| Linear Range | 20 - 5000 pg/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.998[7] |
| Regression Model | Weighted (1/x²) Linear |
| Internal Standard | 17-Deacetyl Norgestimate-d6 |
Table 2: Summary of Inter-day and Intra-day Precision and Accuracy
| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Precision (%CV) | Accuracy (%Bias) |
|---|---|---|---|---|
| LLOQ | 20 | 20.5 | ≤ 10%[7] | Within ±15% |
| Low QC | 60 | 61.2 | ≤ 10%[7] | Within ±15% |
| Mid QC | 2000 | 1980 | ≤ 10%[7] | Within ±15% |
| High QC | 4000 | 4080 | ≤ 10%[7] | Within ±15% |
Data are representative and based on published validation criteria.[7]
The logic behind using the deuterated standard to ensure this accuracy is depicted in the following diagram.
Figure 3. How a deuterated IS corrects for process variability.
Conclusion
In drug metabolite studies of Norgestimate, the use of a stable isotope-labeled internal standard is indispensable for generating reliable pharmacokinetic data. The primary focus of such studies is the accurate quantification of the main active metabolite, 17-Deacetyl Norgestimate (Norelgestromin). The deuterated analog, 17-Deacetyl Norgestimate-d6 , serves as the ideal internal standard for this purpose in LC-MS/MS assays, as it perfectly mimics the behavior of the analyte, thereby correcting for variations in sample preparation and analysis. While This compound is a valid labeled compound, its role is confined to the quantification of N-Acetyl Norgestimate, which is not a recognized metabolite but rather a potential impurity or synthetic intermediate. A clear understanding of the metabolic pathway and correct identification of the target analyte are paramount for the successful application of these powerful analytical tools in drug development.
References
- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ansm.sante.fr [ansm.sante.fr]
- 4. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the exacting realms of pharmaceutical development and clinical bioanalysis, the pursuit of accuracy, precision, and reproducibility is paramount. This in-depth technical guide delves into the core principles, practical applications, and detailed methodologies of using deuterated internal standards, the undisputed gold standard for robust and reliable quantification.
Introduction: The Imperative for Internal Standards
Quantitative analysis by mass spectrometry is susceptible to a variety of factors that can introduce variability and compromise data integrity. These include inconsistencies in sample preparation, fluctuations in instrument performance, and the often unpredictable nature of matrix effects.[1] An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to normalize for these variations.[2] An ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring that it is affected in the same way by the entire analytical workflow.[3]
Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are molecules in which one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium (B1214612) (²H or D). This subtle modification imparts a mass shift that is readily detectable by a mass spectrometer without significantly altering the chemical and physical properties of the molecule.[1] This near-identical behavior to the analyte of interest is the key to their unparalleled utility in compensating for experimental variability.[1][4]
Core Principles and Advantages of Deuterated Internal Standards
The foundational principle behind the use of a deuterated internal standard is relative quantitation. By introducing a known and constant amount of the deuterated standard into every sample at the earliest stage of preparation, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even if the absolute signal intensities of both the analyte and the internal standard fluctuate due to sources of error.[1]
The primary advantages of using deuterated internal standards include:
-
Co-elution with the Analyte: In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, most importantly, the same degree of matrix effects at the same point in time.[5]
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency. The isotopic substitution has a minimal impact on the molecule's ability to gain or lose a charge.
-
Correction for Variability: By co-eluting and having similar ionization efficiencies, deuterated internal standards effectively compensate for variations in sample extraction, injection volume, and instrument response, including ion suppression or enhancement.[2][4]
-
Improved Accuracy and Precision: The effective normalization of variability leads to a significant improvement in the accuracy and precision of quantitative data.[5]
Synthesis and Selection of Deuterated Internal Standards
The synthesis of deuterated compounds can be achieved through various methods, including:
-
Catalytic Deuteration: Introducing deuterium selectively using catalysts like palladium or platinum under deuterium gas.[6]
-
Total Synthesis: Building the compound entirely from deuterated precursors for complete control over the labeling.
-
Biosynthetic Labeling: Growing cells or microorganisms in deuterated media to produce labeled metabolites.[7]
When selecting a deuterated internal standard, several critical factors must be considered:
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups). Such exchange can lead to a loss of the mass difference and compromise the integrity of the analysis.[8][9]
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.
-
Mass Shift: A sufficient mass difference (typically at least 3 mass units) between the analyte and the deuterated standard is necessary to avoid spectral overlap from the natural isotopic abundance of the analyte.[10]
Quantitative Data Presentation
The superiority of deuterated internal standards over structural analogs is well-documented in the scientific literature. The following tables summarize comparative data from various studies, highlighting the improved precision and accuracy achieved with deuterated standards.
| Performance Parameter | Deuterated Internal Standard (Sirolimus-d3) | Analog Internal Standard (Desmethoxyrapamycin) |
| Accuracy (% Bias) | -2.5% to +3.8% | -12.7% to +15.2% |
| Precision (% CV) | ≤ 4.5% | ≤ 13.8% |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | 3.2% | 18.5% |
| This table summarizes a comparative study on the analysis of the immunosuppressant drug sirolimus in whole blood, demonstrating the superior performance of a deuterated internal standard over a structural analog.[2] |
| Assay Parameter | Analog Internal Standard (Butyric Acid Analogue) | Deuterated Internal Standard (Kahalalide F-d8) |
| Inter-day Precision (% CV) | 10.2% - 14.5% | 3.7% - 8.1% |
| Inter-day Accuracy (% Bias) | -9.8% to +11.3% | -4.2% to +5.5% |
| This table presents a statistical comparison of a bioanalytical assay for the anticancer agent Kahalalide F, highlighting the improved precision and accuracy when using a deuterated internal standard.[5] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards in quantitative analysis.
Protein Precipitation Protocol for Plasma Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[11]
Materials:
-
Plasma sample
-
Deuterated internal standard working solution
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid), chilled
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the deuterated internal standard working solution to the plasma sample.
-
Vortex briefly to ensure homogeneity.
-
Add 300 µL of cold acetonitrile with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[12][13]
Materials:
-
Urine sample
-
Deuterated internal standard working solution
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., acetonitrile)
-
Collection tubes
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of the deuterated internal standard working solution and vortex to mix.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.
-
Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridges to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the respective cartridges.
-
Washing: Pass 1 mL of the wash solvent through each cartridge to remove interferences.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to each cartridge and apply a gentle vacuum to elute the analyte and internal standard.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent. Transfer the reconstituted sample to an LC vial for analysis.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Logical Relationship of Internal Standard Correction
Caption: Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.
Deuterium Isotope Effect on Chromatography
Caption: Diagram illustrating the potential impact of the deuterium isotope effect on chromatography and matrix effects.
Troubleshooting Common Issues
While deuterated internal standards are robust, potential issues can arise.
-
Isotopic Exchange: The unintended swapping of deuterium atoms with hydrogen atoms from the sample matrix or solvents can compromise quantification. This is more likely to occur with deuterium labels on heteroatoms (-OH, -NH, -SH) and can be exacerbated by pH and temperature.[8][9] Using standards with deuterium on stable carbon atoms and controlling pH and temperature can mitigate this issue.[8]
-
Chromatographic Shift (Isotope Effect): The increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the internal standard.[4][14] While often negligible, a significant shift can lead to differential matrix effects.[4] Chromatographic conditions can be optimized to minimize this separation.
-
Isotopic Interference: Naturally occurring heavy isotopes (e.g., ¹³C) in a high-concentration analyte can contribute to the mass channel of the deuterated internal standard, particularly for standards with a low degree of deuteration. Using a standard with a higher mass shift can resolve this.[8]
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[3] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their properties, appropriate selection, and careful method validation are essential for their successful implementation in both research and regulated environments, ultimately ensuring the generation of high-quality, reliable data.
References
- 1. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Deuterated Compounds by Flow Chemistry | CoLab [colab.ws]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 14. pubs.acs.org [pubs.acs.org]
The Role of Deuterated Internal Standards in Norgestimate Bioequivalence Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the use of deuterated internal standards in bioequivalence studies of Norgestimate (B1679921), a synthetic progestin widely used in oral contraceptives. As regulatory agencies require robust analytical methods to establish bioequivalence, the use of stable isotope-labeled internal standards, particularly deuterated analogs, has become the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Norgestimate and Bioequivalence
Norgestimate is a progestational hormonal contraceptive that is often combined with an estrogen, such as ethinyl estradiol (B170435), in oral contraceptive formulations.[1][2] For a generic version of a Norgestimate-containing product to be approved, it must be shown to be bioequivalent to the reference listed drug.[3] Bioequivalence is established by demonstrating that the rate and extent of absorption of the active pharmaceutical ingredient (API) are not significantly different between the test and reference products when administered at the same molar dose under similar experimental conditions.[4]
Due to the rapid and extensive metabolism of Norgestimate, regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend that bioequivalence studies measure the concentration of its major active metabolite, 17-desacetyl norgestimate, in human plasma.[5]
Metabolism of Norgestimate
Following oral administration, Norgestimate undergoes rapid and extensive first-pass metabolism in the intestine and liver.[][7] It is primarily metabolized into two major active metabolites: 17-desacetyl norgestimate (also known as norelgestromin) and norgestrel.[][8] Of these, 17-desacetyl norgestimate is considered the most significant contributor to the progestational activity of Norgestimate.[8][9]
The metabolic pathway involves deacetylation of Norgestimate to form 17-desacetyl norgestimate.[] This metabolite is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[10] Given its pharmacological activity and significant plasma concentrations, 17-desacetyl norgestimate is the key analyte for assessing the bioequivalence of Norgestimate products.[5][8]
Figure 1: Metabolic Pathway of Norgestimate.
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis by LC-MS/MS, an internal standard (IS) is crucial for accurate and precise quantification. The ideal IS is a stable isotope-labeled version of the analyte, such as a deuterated analog.[11][12] Deuterated standards have nearly identical physicochemical properties to the analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer's ion source.[5] This co-elution allows the IS to compensate for variability in sample preparation, injection volume, and matrix effects, leading to more reliable data.[11]
For Norgestimate bioequivalence studies, 17-desacetyl norgestimate-d6 (B602510) is the most commonly used and scientifically accepted deuterated internal standard for the quantification of 17-desacetyl norgestimate.
N-Acetyl Norgestimate-d6
While the focus of this guide is on the established internal standards used in bioequivalence studies, it is pertinent to address the topic of This compound . This compound is the deuterated analog of N-Acetyl Norgestimate.[8][10] N-Acetyl Norgestimate is recognized as an intermediate in the synthesis of Norgestimate.[8] Although this compound is commercially available as a stable isotope-labeled compound, the reviewed scientific literature on Norgestimate bioequivalence studies does not indicate its use as an internal standard for the quantification of Norgestimate or its metabolites in plasma samples.[2] The established methodology consistently points to the use of the deuterated analog of the primary metabolite, 17-desacetyl norgestimate-d6.
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for a Norgestimate/Ethinyl Estradiol tablet is a single-dose, two-treatment, two-period, crossover study conducted in healthy female volunteers under fasting conditions.[5][7]
Figure 2: Bioequivalence Study Workflow.
Analytical Method: LC-MS/MS Quantification of 17-desacetyl norgestimate
The following is a representative protocol for the quantification of 17-desacetyl norgestimate in human plasma using 17-desacetyl norgestimate-d6 as the internal standard.
4.2.1. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of human plasma, add 50 µL of the internal standard working solution (17-desacetyl norgestimate-d6).
-
Add 0.5 mL of 1% formic acid and vortex.
-
Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Figure 3: Sample Preparation Workflow.
4.2.2. Liquid Chromatography Conditions
| Parameter | Typical Value |
| Column | UPLC BEH C18 or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | A suitable gradient to separate the analyte from endogenous interferences. |
| Run Time | Approximately 4.5 minutes |
4.2.3. Mass Spectrometry Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (17-desacetyl norgestimate) | m/z 328.4 → 124.1 |
| MRM Transition (17-desacetyl norgestimate-d6) | m/z 334.3 → 91.1 |
Data Presentation: Method Validation and Pharmacokinetic Parameters
The analytical method should be fully validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 1: Analytical Method Validation Parameters
| Parameter | Typical Acceptance Criteria/Results |
| Linearity Range | 20 - 5000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery of Analyte | Consistent, precise, and reproducible (e.g., ~96%) |
| Recovery of Internal Standard | Consistent, precise, and reproducible (e.g., ~94%) |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability established under various storage and handling conditions. |
Following the analysis of plasma samples from the bioequivalence study, pharmacokinetic parameters for 17-desacetyl norgestimate are calculated.
Table 2: Key Pharmacokinetic Parameters for Bioequivalence Assessment
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last quantifiable concentration. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero extrapolated to infinity. |
| Tmax | Time to reach the maximum plasma concentration. |
For bioequivalence to be concluded, the 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-inf) for 17-desacetyl norgestimate must fall within the acceptance range of 80.00% to 125.00%.[7]
Conclusion
The use of a deuterated internal standard, specifically 17-desacetyl norgestimate-d6, is integral to the successful execution of Norgestimate bioequivalence studies. Its properties allow for highly accurate and precise quantification of the key active metabolite, 17-desacetyl norgestimate, by LC-MS/MS. This robust bioanalytical approach ensures the reliability of pharmacokinetic data, which is fundamental for demonstrating bioequivalence and ultimately for the approval of generic Norgestimate products. While other deuterated analogs such as this compound exist as chemical reagents, the established and validated methods for Norgestimate bioequivalence studies consistently rely on the deuterated form of the primary active metabolite.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Ethinyl estradiol and norgestimate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norgestimate-D6 - Acanthus Research [acanthusresearch.com]
- 8. scbt.com [scbt.com]
- 9. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Norgestimate - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: N-Acetyl Norgestimate-d6 as an Internal Standard in LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed application note and protocol for the use of a deuterated internal standard in the quantitative analysis of norgestimate-related compounds by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While the inquiry specifically requested information on N-Acetyl Norgestimate-d6 (B602510), a thorough review of scientific literature indicates that this specific deuterated compound is not commonly used as an internal standard in published bioanalytical methods. N-Acetyl Norgestimate (B1679921) is generally considered an intermediate in the synthesis of Norgestimate.
However, the literature extensively documents the use of 17-desacetyl norgestimate-d6 as an internal standard for the quantification of 17-desacetyl norgestimate , the primary and active metabolite of the synthetic progestin, Norgestimate.[1][2][3][4][5] Therefore, this application note will focus on the well-established methodology for 17-desacetyl norgestimate and its deuterated internal standard as a representative and highly relevant example. This provides a robust framework applicable to the analysis of other norgestimate-related compounds.
Norgestimate is a progestin widely used in oral contraceptives.[1] Following administration, it is rapidly metabolized to active metabolites, primarily 17-desacetyl norgestimate (also known as norelgestromin) and norgestrel.[1] Accurate quantification of these metabolites in biological matrices such as human plasma is crucial for pharmacokinetic and bioequivalence studies.[2][3][4] The use of a stable isotope-labeled internal standard, such as 17-desacetyl norgestimate-d6, is the gold standard in LC-MS/MS analysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision.
Metabolic Pathway of Norgestimate
The following diagram illustrates the metabolic conversion of Norgestimate to its active metabolites.
Caption: Metabolic conversion of Norgestimate.
Experimental Protocol
This protocol is based on a validated method for the quantification of 17-desacetyl norgestimate in human plasma using 17-desacetyl norgestimate-d6 as an internal standard.[1][2][3][4]
1. Materials and Reagents
-
Analytes: 17-desacetyl norgestimate, 17-desacetyl norgestimate-d6 (Internal Standard)
-
Solvents: Methanol (B129727) (Gradient Grade), Acetonitrile (B52724) (Gradient Grade)
-
Acids: Formic Acid (LC/MS Grade)
-
Water: High-purity water (Milli-Q or equivalent)
-
Plasma: Drug-free human plasma
-
Solid Phase Extraction (SPE) Cartridges: Oasis HLB (1 cm³/30 mg) or equivalent
2. Stock and Working Solutions Preparation
-
Stock Solutions: Prepare stock solutions of 17-desacetyl norgestimate (250 µg/mL) and 17-desacetyl norgestimate-d6 (100 µg/mL) in methanol.[1]
-
Working Solutions: Prepare serial dilutions of the 17-desacetyl norgestimate stock solution with a methanol/water (50/50, v/v) mixture to create working standards for calibration curve and quality control (QC) samples.[1] Prepare a working solution of the internal standard in the same diluent.
3. Sample Preparation (Solid Phase Extraction)
-
To 0.5 mL of plasma sample, add the internal standard working solution.
-
Add 0.5 mL of 1% formic acid and vortex.[1]
-
Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[1]
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.[1]
-
Elute the analyte and internal standard with 1.0 mL of methanol.[1]
-
Inject a portion of the eluate (e.g., 10 µL) into the LC-MS/MS system.[1]
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | UPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |
| Column Temperature | 40 °C[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.75 mL/min[1] |
| Gradient | Start at 50% B for 0.3 min, linear gradient to 90% B over 0.5 min, hold at 90% B for 2.7 min, return to 50% B over 0.5 min, and equilibrate.[1] |
| Injection Volume | 10 µL[1] |
| Total Run Time | 4.5 min[1] |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | 17-desacetyl norgestimate: m/z 328.4 → 124.1 17-desacetyl norgestimate-d6 (IS): m/z 334.3 → 91.1[1] |
| Source Temperature | Dependent on instrument geometry |
| Gas Settings | Optimized for the specific instrument |
Data and Performance Characteristics
The following tables summarize the quantitative performance of the described method.[1][2][3][4]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linear Range | 20–5000 pg/mL[1][3][4] |
| Correlation Coefficient (r²) | ≥0.9988[1][3][4] |
Table 2: Precision and Accuracy
| Quality Control | Concentration (pg/mL) | Intra-run Precision (%RSD) | Intra-run Accuracy (%RE) | Inter-run Precision (%RSD) | Inter-run Accuracy (%RE) |
| LLOQ | 20.221 | < 10% | Within ± 10% | < 10% | Within ± 10% |
| Low (LQC) | 60.085 | < 10% | Within ± 10% | < 10% | Within ± 10% |
| Medium (MQC) | 2036.767 | < 10% | Within ± 10% | < 10% | Within ± 10% |
| High (HQC) | 3916.860 | < 10% | Within ± 10% | < 10% | Within ± 10% |
| Data adapted from a representative study where precision and accuracy were reported to be within 10%.[1][3][4] |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| 17-desacetyl norgestimate | 96.30%[1][3][4] |
| 17-desacetyl norgestimate-d6 (IS) | 93.90%[1][3][4] |
Experimental Workflow
The diagram below outlines the major steps in the bioanalytical workflow using an internal standard.
Caption: Workflow for sample analysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as 17-desacetyl norgestimate-d6, is essential for the development of robust and reliable LC-MS/MS methods for the quantification of norgestimate metabolites. The protocol detailed above provides a sensitive, accurate, and precise method for the analysis of 17-desacetyl norgestimate in human plasma. This methodology can be adapted for the quantification of other related compounds, provided that a suitable stable isotope-labeled internal standard is available. For the analysis of N-Acetyl Norgestimate, it is recommended to synthesize or procure N-Acetyl Norgestimate-d6 and develop a specific method, for which the principles and procedures outlined in this document will serve as a valuable guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Norgestimate in Human Plasma Using N-Acetyl Norgestimate-d6 Internal Standard
Abstract
This application note details robust and sensitive methods for the quantification of Norgestimate (B1679921) in human plasma samples. Two distinct sample preparation techniques are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Both methods utilize N-Acetyl Norgestimate-d6 as an internal standard (IS) to ensure accuracy and precision. These protocols are designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for pharmacokinetic and other clinical studies. The subsequent analysis is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Norgestimate is a synthetic progestin widely used in oral contraceptives. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic assessments and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations during sample processing and analysis.
This document provides detailed protocols for two common and effective sample preparation techniques: Solid-Phase Extraction and Liquid-Liquid Extraction. Quantitative data derived from method validation studies are presented to guide researchers in selecting the most appropriate method for their needs.
Materials and Reagents
-
Norgestimate reference standard
-
This compound (Internal Standard)
-
Human plasma (with sodium fluoride/potassium oxalate (B1200264) as anticoagulant to minimize ex-vivo conversion)[1][2]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction Cartridges (e.g., Strata X 33μ polymeric reversed phase, 30 mg/mL)[2]
-
96-well collection plates
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the extraction of Norgestimate's active metabolite and is suitable for high-throughput analysis.[2][3]
3.1.1. Preparation of Standard and QC Samples
-
Primary Stock Solutions: Prepare individual stock solutions of Norgestimate and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Norgestimate stock solution with a 50:50 methanol:water mixture to prepare working standards for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Spiking: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples.
3.1.2. Sample Pre-treatment
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 400 µL of each plasma sample (blank, standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the this compound working solution (100 ng/mL) to all tubes except the blank.
-
Vortex for 10 seconds.
-
Add 400 µL of 2% formic acid in water and vortex for another 10 seconds.
3.1.3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the SPE cartridges (Strata X 33μ polymeric reversed phase, 30 mg/mL) by passing 1 mL of methanol followed by 1 mL of deionized water.[2] Do not allow the cartridges to dry.
-
Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of deionized water, followed by 1 mL of 10% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection plate or tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase used for the UPLC-MS/MS analysis.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a robust alternative to SPE, offering high selectivity and effective cleanup of complex matrices.[1][4]
3.2.1. Preparation of Standard and QC Samples
Follow the same procedure as described in section 3.1.1.
3.2.2. Liquid-Liquid Extraction Procedure
-
Pipette 400 µL of each plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the this compound working solution (100 ng/mL) to all tubes except the blank.
-
Vortex for 10 seconds.
-
Add 2 mL of a hexane/ethyl acetate (50:50, v/v) mixture.[1][2]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of a typical validated bioanalytical method for a related analyte (17-desacetyl norgestimate), which can be expected to be similar for Norgestimate using the described protocols.[2][3]
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Linearity Range | 20 - 5000 pg/mL[2][3] | 0.1 - 5.0 ng/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.9988[2][3] | > 0.99[5] |
| Analyte Recovery | ~96%[2][3] | 72 - 92%[5] |
| Internal Standard Recovery | ~94%[2][3] | Not explicitly stated, but expected to be similar to analyte |
| Intra-run Precision (%CV) | < 10%[2][3] | < 10%[5] |
| Inter-run Precision (%CV) | < 10%[2][3] | < 10%[5] |
| Intra-run Accuracy (%Bias) | Within ±10%[2][3] | Within ±15% |
| Inter-run Accuracy (%Bias) | Within ±10%[2][3] | Within ±15% |
Experimental Workflow and Diagrams
The logical flow of the sample preparation and analysis process is depicted below.
Caption: Workflow for Norgestimate analysis.
Conclusion
The Solid-Phase Extraction and Liquid-Liquid Extraction methods presented provide reliable and reproducible approaches for the quantification of Norgestimate in human plasma. The use of this compound as an internal standard ensures high accuracy. The choice between SPE and LLE will depend on laboratory resources, required throughput, and specific sample characteristics. Both protocols are suitable for supporting clinical and pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Norgestimate's Active Metabolite in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details a robust and sensitive method for the quantification of 17-desacetyl norgestimate (B1679921), the primary active metabolite of the synthetic progestin norgestimate, in human plasma. The methodology utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with 17-desacetyl norgestimate-d6 (B602510) as the internal standard (IS). This stable isotope-labeled analogue ensures high accuracy and precision in bioanalytical studies. The protocol is particularly suited for pharmacokinetic and bioequivalence studies where rapid and reliable results are critical.
Principle
The method involves the extraction of 17-desacetyl norgestimate and its deuterated internal standard from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase UPLC and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated UPLC-MS/MS method for the analysis of 17-desacetyl norgestimate in human plasma.[1][2][3]
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linear Range | 20–5000 pg/mL[1][2][3] |
| Correlation Coefficient (r²) | ≥0.9988[1][2][3] |
| Lower Limit of Quantification (LLOQ) | 20.221 pg/mL[2] |
Table 2: Accuracy and Precision (Intra- and Inter-Run)
| Analyte | Quality Control Level | Intra-Run Precision (%CV) | Intra-Run Accuracy (%RE) | Inter-Run Precision (%CV) | Inter-Run Accuracy (%RE) |
| 17-desacetyl norgestimate | LLOQ QC (20.221 pg/mL) | 1.62%[2] | 3.76%[2] | Within 10%[1][2][3] | Within 10%[1][2][3] |
| Low QC | Within 10%[1][2][3] | Within 10%[1][2][3] | Within 10%[1][2][3] | Within 10%[1][2][3] | |
| Medium QC | Within 10%[1][2][3] | Within 10%[1][2][3] | Within 10%[1][2][3] | Within 10%[1][2][3] | |
| High QC | Within 10%[1][2][3] | Within 10%[1][2][3] | Within 10%[1][2][3] | Within 10%[1][2][3] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery |
| 17-desacetyl norgestimate | 96.30%[1][2][3] |
| 17-desacetyl norgestimate-d6 (IS) | 93.90%[1][2][3] |
Note: The matrix effect was evaluated across different lots of plasma, including hemolyzed and lipemic plasma, and was found to be negligible.[2]
Experimental Protocols
Materials and Reagents
-
17-desacetyl norgestimate and 17-desacetyl norgestimate-d6 analytical standards[2]
-
Methanol (Gradient Grade)[2]
-
Acetonitrile (Gradient Grade)[2]
-
Formic Acid (LC/MS Grade)[2]
-
Milli-Q water or equivalent high-purity water[2]
-
Drug-free human plasma with K3EDTA as anticoagulant[2]
-
Oasis HLB (1 cm³/30 mg) solid-phase extraction cartridges[2]
Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation: Solid-Phase Extraction (SPE)
A detailed workflow for the solid-phase extraction of 17-desacetyl norgestimate from human plasma is provided below.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A Robust UPLC-MS/MS Method for the High-Sensitivity Quantification of Norgestimate and its Active Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norgestimate (B1679921) (NGM) is a synthetic progestin widely used in oral contraceptives.[1] As a prodrug, Norgestimate undergoes rapid and extensive first-pass metabolism in the intestines and liver to form its pharmacologically active metabolites.[2][3] The primary active metabolite is Norelgestromin (17-deacetylnorgestimate, NGMN), with Levonorgestrel (LNG) being a less prominent but also active metabolite.[2][4] Given the low circulating concentrations of the parent drug and the clinical significance of its metabolites, a highly sensitive and selective analytical method is crucial for pharmacokinetic and bioequivalence studies.[5]
This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Norgestimate and its key metabolites, Norelgestromin and Levonorgestrel, in human plasma. The method employs a straightforward solid-phase extraction (SPE) protocol for sample cleanup and utilizes the sensitivity of tandem mass spectrometry to achieve low picogram per milliliter (pg/mL) limits of quantification.
Metabolic Pathway of Norgestimate
Norgestimate is primarily metabolized via deacetylation to form Norelgestromin.[4] Norelgestromin can then be further metabolized to Levonorgestrel.[3][4] These metabolites are then subject to hydroxylation and conjugation before elimination.[3][6]
Caption: Metabolic conversion of Norgestimate to its primary active metabolites.
Experimental Protocols
Materials and Reagents
-
Standards: Norgestimate, Norelgestromin, Levonorgestrel, and their respective stable isotope-labeled internal standards (e.g., Norgestimate-d6, Norelgestromin-d6, Levonorgestrel-d3).
-
Plasma: Human plasma with K2-EDTA or sodium fluoride/potassium oxalate (B1200264) as an anticoagulant.[5]
-
Solvents: HPLC-grade or MS-grade methanol (B129727), acetonitrile, water, ethyl acetate (B1210297), and hexane.
-
Reagents: Ammonium (B1175870) formate, formic acid, or ammonium trifluoroacetate.[5]
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., 30 mg, 1 mL).[7]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a robust method for extracting Norgestimate and its metabolites from plasma, ensuring high recovery and sample cleanliness.[8][9]
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not dry out.
-
Sample Loading: To 500 µL of human plasma, add the internal standard mixture. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences. Follow with a wash of 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
Drying: Dry the SPE cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove all residual water.
-
Elution: Elute the analytes from the cartridge using 1 mL of ethyl acetate or an appropriate organic solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water) for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis Workflow
The overall workflow from sample receipt to final data analysis is outlined below.
Caption: General experimental workflow for Norgestimate metabolite analysis.
Optimized UPLC-MS/MS Conditions
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: UPLC Conditions
| Parameter | Condition |
| Column | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3.0 min, hold for 0.5 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 4.5 min[8][9] |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Norgestimate | 370.2 | 310.2 | 50 | 15 |
| Norelgestromin | 328.4 | 124.1 | 50 | 22 |
| Levonorgestrel | 313.2 | 245.1 | 50 | 18 |
| Norgestimate-d6 | 376.2 | 316.2 | 50 | 15 |
| Norelgestromin-d6 | 334.3 | 91.1 | 50 | 22 |
| Levonorgestrel-d3 | 316.2 | 248.1 | 50 | 18 |
| Note: MRM parameters, particularly collision energies, should be optimized for the specific instrument used. The values for Norelgestromin are based on published data.[8] |
Data Presentation and Expected Performance
The method was validated according to regulatory guidelines. A summary of the expected performance characteristics is presented below, based on data from similar validated assays.[5][7][8][9]
Table 4: Method Validation Summary
| Parameter | Norgestimate | Norelgestromin | Levonorgestrel |
| Linear Range (pg/mL) | 5 - 500[5] | 20 - 5000[8][9] | 25 - 2500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.998[8][9] | > 0.99 |
| LLOQ (pg/mL) | 5[5] | 20[8][9] | 25 |
| Intra-day Precision (%CV) | < 10% | < 10%[8][9] | < 15% |
| Inter-day Precision (%CV) | < 10% | < 10%[8][9] | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±10%[8][9] | Within ±15% |
| Mean Recovery (%) | > 85% | ~96%[8][9] | > 85% |
Conclusion
This application note provides a comprehensive protocol for the development and implementation of a sensitive and robust UPLC-MS/MS method for quantifying Norgestimate and its active metabolites in human plasma. The use of solid-phase extraction for sample preparation provides excellent recovery and minimizes matrix effects.[8] The detailed UPLC-MS/MS parameters allow for the accurate measurement of analytes at the pg/mL level, making this method highly suitable for demanding pharmacokinetic, bioequivalence, and clinical research applications.[5][9]
References
- 1. drugs.com [drugs.com]
- 2. Norgestimate - Wikipedia [en.wikipedia.org]
- 3. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of norgestimate by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Acetyl Norgestimate-d6 in Steroid Hormone Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl Norgestimate-d6 is a deuterium-labeled analog of N-Acetyl Norgestimate (B1679921), an intermediate in the synthesis of the progestin Norgestimate. In the field of steroid hormone research, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled compounds like this compound are invaluable tools. Their primary application is as internal standards in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered best practice in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response, leading to higher precision and accuracy.[1][2][3] This document provides detailed application notes and a general protocol for the use of this compound in steroid hormone research.
Application Notes
The primary application of this compound is as an internal standard for the quantification of Norgestimate and its metabolites in biological matrices such as plasma, serum, and urine. Norgestimate is a synthetic progestin widely used in oral contraceptives.[4] Upon administration, it is rapidly metabolized to several active compounds, most notably 17-deacetylnorgestimate (norelgestromin) and norgestrel (B7790687) (levonorgestrel).[5][6][7] Accurate measurement of these compounds is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Principle of Stable Isotope Dilution Assay
The methodology relies on the principle of stable isotope dilution. A known amount of the stable isotope-labeled internal standard (this compound) is added to the biological sample at the beginning of the sample preparation process. The internal standard is chemically identical to the analyte of interest (e.g., Norgestimate or its metabolites) but has a higher mass due to the deuterium (B1214612) atoms.[8] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, any loss of analyte during sample extraction, or any variation in ionization efficiency in the mass spectrometer, will be mirrored by a proportional loss or variation of the internal standard.[1][2] The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte, leading to a highly accurate and precise measurement.
Experimental Protocols
The following protocol is a generalized methodology for the quantification of a Norgestimate metabolite (17-desacetyl norgestimate) using a deuterated internal standard (17-desacetyl norgestimate-d6), based on the validated method described by Saxena et al. (2015).[4][9][10][11] This protocol can be adapted for the use of this compound for the quantification of Norgestimate or its other metabolites.
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes solid-phase extraction to clean up the plasma sample and concentrate the analyte.
-
Materials:
-
Human plasma (or other biological matrix)
-
This compound internal standard working solution
-
SPE cartridges (e.g., Strata-X 33 µm Polymeric Reversed Phase)
-
Acetonitrile
-
Formic acid
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Pipette 500 µL of plasma into a clean polypropylene (B1209903) tube.
-
Add a specified amount of this compound internal standard working solution to each sample, except for the blank matrix.
-
Vortex mix for 30 seconds.
-
Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water followed by 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Adapted from Saxena et al., 2015[4][9][10][11])
-
Column: A reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions
Data Presentation
The following tables provide examples of the quantitative data that would be generated and utilized in such an experiment. The specific mass transitions for this compound would need to be determined experimentally but can be predicted based on the unlabeled compound.
Table 1: Example Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 17-desacetyl norgestimate | 328.2 | 268.2 | 200 | 15 |
| 17-desacetyl norgestimate-d6 | 334.2 | 274.2 | 200 | 15 |
| Norgestrel | 312.3 | 245.2 | 200 | 20 |
| Norgestrel-d6 | 318.3 | 251.2 | 200 | 20 |
Note: The mass transitions for 17-desacetyl norgestimate and its d6 internal standard are from Saxena et al. (2015). The transitions for Norgestrel and its d6 analog are hypothetical examples.
Table 2: Method Validation Parameters (based on Saxena et al., 2015[4][9][10][11])
| Parameter | 17-desacetyl norgestimate |
| Linearity Range | 20 - 5000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9988 |
| Intra-run Precision (%CV) | < 10% |
| Inter-run Precision (%CV) | < 10% |
| Accuracy (% bias) | Within ±10% |
| Recovery | 96.30% |
| Internal Standard Recovery | 93.90% |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
Mandatory Visualizations
Metabolic Pathway of Norgestimate
Caption: Metabolic pathway of Norgestimate to its active metabolites.
Experimental Workflow for Quantification of Norgestimate Metabolites
Caption: Workflow for bioanalytical quantification using an internal standard.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
Solid-Phase Extraction Protocol for the Quantification of Norgestimate in Human Plasma using a Deuterated Internal Standard
Application Note
This application note details a robust and sensitive solid-phase extraction (SPE) method for the quantitative analysis of Norgestimate (B1679921) in human plasma. To ensure the highest level of accuracy and precision, a deuterated internal standard, Norgestimate-d6, is utilized. This method is particularly suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where reliable quantification of Norgestimate is crucial.
The protocol employs a reversed-phase SPE mechanism, which effectively separates Norgestimate from endogenous plasma components. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly selective and sensitive detection. The use of a stable isotope-labeled internal standard is critical for compensating for variations during sample preparation and analysis, thereby enhancing the reliability of the results.[1][2]
While this protocol is specifically developed for Norgestimate, it is based on a validated method for its primary active metabolite, 17-desacetyl norgestimate, which has demonstrated high recovery and reproducibility.[3][4][5] Given the structural similarity between Norgestimate and its desacetyl metabolite, a similar extraction efficiency is anticipated.
Experimental Protocols
Materials and Reagents
-
Analytes: Norgestimate, Norgestimate-d6 (Internal Standard)
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 1 cm³/30 mg
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Formic acid (reagent grade), Deionized water
-
Biological Matrix: Human plasma
Sample Preparation
-
Spiking: To a 0.5 mL aliquot of human plasma, add the appropriate volume of Norgestimate standard solution and 50 µL of Norgestimate-d6 internal standard working solution.
-
Acidification: Add 0.5 mL of 1% formic acid to the plasma sample and vortex thoroughly to mix. This step helps in protein precipitation and ensures the analytes are in a suitable form for binding to the SPE sorbent.
Solid-Phase Extraction (SPE) Procedure
The following protocol is adapted from a validated method for the structurally similar analyte, 17-desacetyl norgestimate.[3]
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of deionized water. This step activates the sorbent for sample retention.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of deionized water, followed by 1.0 mL of 20% acetonitrile in water. This step removes interfering substances from the plasma matrix while retaining the analytes of interest.
-
Elution: Elute Norgestimate and Norgestimate-d6 from the cartridge with 1.0 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution (Optional but Recommended): The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase for increased sensitivity.
Instrumental Analysis (LC-MS/MS)
The extracted samples are ready for analysis by a validated LC-MS/MS method. The specific parameters for the LC-MS/MS system should be optimized for Norgestimate and Norgestimate-d6.
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on a validated study of the closely related compound, 17-desacetyl norgestimate.[3][4][5]
Table 1: Recovery Data
| Analyte | Mean Recovery (%) | Precision (%RSD) |
| 17-desacetyl norgestimate | 96.30 | 5.47 |
| 17-desacetyl norgestimate-d6 | 93.90 | N/A |
Recovery was determined by comparing the peak area of extracted samples to that of non-extracted standards.[3] It is anticipated that Norgestimate and Norgestimate-d6 will exhibit similarly high recovery rates with this method.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20–5000 pg/mL |
| Correlation Coefficient (r²) | ≥0.9988 |
| Lower Limit of Quantification (LLOQ) | 20.221 pg/mL[3] |
| Intra-run Precision (%RSD) | < 10% |
| Inter-run Precision (%RSD) | < 10% |
| Intra-run Accuracy (%RE) | Within ±10% |
| Inter-run Accuracy (%RE) | Within ±10% |
These parameters were validated for 17-desacetyl norgestimate and are expected to be comparable for Norgestimate.[3][4][5]
Visualizations
Caption: Workflow for the solid-phase extraction of Norgestimate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Norgestimate and its Metabolites in Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate (B1679921) is a third-generation progestin widely used in oral contraceptives. Upon administration, it undergoes rapid and extensive first-pass metabolism to form its primary active metabolites, norelgestromin (B1679859) (17-deacetylnorgestimate) and, to a lesser extent, levonorgestrel (B1675169).[1][2][3] Monitoring the urinary excretion of these metabolites is crucial for pharmacokinetic studies, bioequivalence assessments, and understanding the metabolic fate of the drug. This document provides detailed application notes and protocols for the quantitative analysis of norgestimate metabolites in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Pathway of Norgestimate
Norgestimate is primarily metabolized in the liver and intestines. The initial and major metabolic step is the deacetylation of norgestimate to form norelgestromin. Norelgestromin can then be further metabolized to levonorgestrel. These metabolites can undergo further hydroxylation and conjugation (e.g., glucuronidation and sulfation) before being excreted in the urine and feces.[2][3][4] Unchanged norgestimate is not detected in urine.[3] Approximately 47% of an administered dose of norgestimate is eliminated in the urine.[2][3]
Experimental Protocols
This section details a proposed protocol for the analysis of norgestimate metabolites in urine, compiled from established methods for similar analytes.
Sample Preparation
Objective: To deconjugate the metabolites from their glucuronide and sulfate (B86663) forms and extract them from the urine matrix.
Materials:
-
Urine samples
-
β-glucuronidase (from E. coli or Helix pomatia)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Internal standards (e.g., norelgestromin-d6, levonorgestrel-d4)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid
Protocol:
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add the internal standard solution.
-
Enzymatic Hydrolysis:
-
Add 1 mL of 0.1 M ammonium acetate buffer (pH 5.0).
-
Add β-glucuronidase solution.
-
Incubate at 37°C for 12-18 hours to ensure complete hydrolysis of conjugated metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Objective: To chromatographically separate and quantify norelgestromin and levonorgestrel.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A time-programmed gradient from a high aqueous content to a high organic content to separate the analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Norelgestromin | 328.4 | 124.1[5] |
| Levonorgestrel | 313.2 | 245.2[6] |
| Norelgestromin-d6 (IS) | 334.3 | 91.1[5] |
| Levonorgestrel-d4 (IS) | 317.2 | 249.2 |
Note: The optimal MRM transitions and collision energies should be determined empirically for the specific instrument used.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of norelgestromin and levonorgestrel in biological matrices, which can be expected for a validated urine assay.
Table 1: Method Performance Characteristics
| Parameter | Norelgestromin (in Plasma)[5] | Levonorgestrel (in Plasma)[6][7] | Expected Performance in Urine |
| Linearity Range | 20 - 5000 pg/mL | 49.6 - 1500 pg/mL | Similar or wider range depending on excretion levels |
| Lower Limit of Quantification (LLOQ) | 20.221 pg/mL | 49.6 pg/mL | 10-100 pg/mL |
| Recovery | 96.30% | 93.69 - 93.88%[7] | >85%[8] |
| Precision (%CV) | < 10% | < 6.5%[7] | < 15% |
| Accuracy (%RE) | within ± 10% | within ± 5%[7] | within ± 15% |
Table 2: Example UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 10 | 90 |
| 6.0 | 0.4 | 10 | 90 |
| 6.1 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 95 | 5 |
Experimental Workflow Diagram
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of norgestimate metabolites in human urine. Proper sample preparation, including enzymatic hydrolysis and solid-phase extraction, is critical for accurate and reliable results. The high selectivity and sensitivity of tandem mass spectrometry make it the ideal analytical technique for the low concentrations of these metabolites typically found in urine. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of norgestimate and its metabolites.
References
- 1. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norgestimate - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. High-throughput sample preparation and analysis using 96-well membrane solid-phase extraction and liquid chromatography-tandem mass spectrometry for the determination of steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N-Acetyl Norgestimate-d6 in In-Vitro Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and development, a thorough understanding of a drug candidate's metabolic fate is paramount. In-vitro metabolism studies are crucial for elucidating metabolic pathways, identifying potential metabolites, and predicting in-vivo pharmacokinetic behavior. The use of stable isotope-labeled internal standards (SIL-IS), such as N-Acetyl Norgestimate-d6 (B602510), has become the gold standard in quantitative bioanalysis for these studies. This is primarily due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2][3]
N-Acetyl Norgestimate-d6 is the deuterated analog of N-Acetyl Norgestimate (B1679921), an intermediate of Norgestimate.[] Norgestimate is a synthetic progestogen used in oral contraceptives.[] It undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver, forming active metabolites such as norelgestromin (B1679859) (17-deacetyl norgestimate) and norgestrel (B7790687).[5][6][7] Given this metabolic profile, accurate quantification of its metabolites is essential for pharmacokinetic and pharmacodynamic assessments. While direct studies on the metabolism of this compound are not prevalent, its key application lies in serving as an internal standard for the accurate quantification of Norgestimate's metabolites. This document provides detailed application notes and protocols for the use of a deuterated standard, exemplified by a close analog 17-desacetyl norgestimate-d6, in in-vitro metabolism studies of Norgestimate.
Metabolic Pathway of Norgestimate
Norgestimate is extensively metabolized to form several active and inactive metabolites. The primary metabolic pathway involves deacetylation to form 17-deacetyl norgestimate (norelgestromin), which is a major active metabolite.[5][8] Further metabolism can lead to the formation of norgestrel and various hydroxylated and conjugated products.[5][6]
Caption: Metabolic pathway of Norgestimate.
Application: Internal Standard for Metabolite Quantification
The primary application of deuterated analogs like this compound or, more specifically, 17-desacetyl norgestimate-d6, is to serve as an internal standard in LC-MS/MS methods for the precise quantification of Norgestimate's metabolites, particularly 17-desacetyl norgestimate.[9][10] The stable isotope label ensures that the internal standard co-elutes with the analyte of interest, experiencing similar ionization suppression or enhancement effects in the mass spectrometer, which leads to more accurate and precise measurements.[2]
Experimental Protocols
In-Vitro Incubation of Norgestimate with Human Liver Microsomes
This protocol outlines the procedure for studying the metabolism of Norgestimate using human liver microsomes.
Materials:
-
Norgestimate
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
17-desacetyl norgestimate-d6 (as internal standard)
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-warm the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add Norgestimate (dissolved in a suitable solvent like DMSO, final concentration typically ≤1%) to the pre-warmed incubation mixture to initiate the reaction. The final substrate concentration may vary depending on the experimental goals (e.g., 1-10 µM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes). Time-course studies are recommended to characterize the rate of metabolism.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (17-desacetyl norgestimate-d6). The concentration of the internal standard should be optimized for the analytical method.
-
-
Sample Preparation for Analysis:
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.
-
Caption: Experimental workflow for in-vitro metabolism.
LC-MS/MS Quantification of 17-desacetyl norgestimate
This protocol provides a general framework for the quantitative analysis of 17-desacetyl norgestimate using 17-desacetyl norgestimate-d6 as an internal standard. Method parameters should be optimized for the specific instrumentation used.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-programmed gradient elution suitable for separating the analyte from matrix components.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
17-desacetyl norgestimate: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion and optimization)
-
17-desacetyl norgestimate-d6: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion and optimization)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize hypothetical quantitative data from in-vitro metabolism studies of Norgestimate.
Table 1: Formation of 17-desacetyl norgestimate in Human Liver Microsomes
| Incubation Time (min) | Concentration of 17-desacetyl norgestimate (µM) |
| 0 | 0.00 |
| 5 | 0.15 |
| 15 | 0.42 |
| 30 | 0.78 |
| 60 | 1.25 |
Table 2: Kinetic Parameters for 17-desacetyl norgestimate Formation
| Parameter | Value |
| Vmax (pmol/min/mg protein) | 150 |
| Km (µM) | 5.2 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 28.8 |
Table 3: Recovery and Matrix Effect for the LC-MS/MS Method
| Analyte | Recovery (%) | Matrix Effect (%) |
| 17-desacetyl norgestimate | 96.30 | 98.5 |
| 17-desacetyl norgestimate-d6 | 93.90 | 97.9 |
Data in tables are for illustrative purposes and should be generated from specific experiments. A study on the quantification of 17-desacetyl norgestimate in human plasma reported overall recoveries of 96.30% for the analyte and 93.90% for the deuterated internal standard.[9][10][11]
Logical Relationships in Bioanalytical Method Validation
The validation of the bioanalytical method is a critical step to ensure reliable data. The following diagram illustrates the key relationships between different validation parameters.
Caption: Key parameters in bioanalytical method validation.
Conclusion
The use of this compound or its closely related deuterated metabolites as internal standards is indispensable for the accurate and precise quantification of Norgestimate's metabolites in in-vitro metabolism studies. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these methodologies, coupled with rigorous bioanalytical method validation, will ensure the generation of high-quality data crucial for the advancement of drug development programs.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 5. Norgestimate and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]
- 6. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Norgestimate - Wikipedia [en.wikipedia.org]
- 8. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with N-Acetyl Norgestimate-d6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in LC-MS/MS analysis using N-Acetyl Norgestimate-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[2] These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method.[3] Common causes of matrix effects in biological matrices like plasma include phospholipids, salts, and endogenous metabolites.[4]
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically and physically almost identical to the analyte of interest (N-Acetyl Norgestimate (B1679921) or its metabolites like 17-desacetyl norgestimate), it co-elutes during chromatographic separation and experiences similar ionization suppression or enhancement.[4][5] By adding a known amount of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even when the absolute signal intensity fluctuates due to matrix effects, thus improving the accuracy and precision of the results.[6]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, a deuterated internal standard may not completely eliminate all issues related to matrix effects. In some instances, a phenomenon known as the "isotope effect" can cause a slight chromatographic shift between the analyte and the deuterated standard.[2] If this shift leads to the analyte and internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification. This is known as differential matrix effects.[4] Therefore, thorough method development and validation are crucial.
Q4: What are the key validation parameters to assess when using this compound to compensate for matrix effects?
A4: Key validation parameters include selectivity, accuracy, precision, recovery, and the matrix effect itself.[7] Regulatory guidelines recommend evaluating the matrix effect by calculating the matrix factor (MF) and the internal standard-normalized matrix factor (IS-normalized MF) across at least six different lots of the biological matrix.[8][9] The coefficient of variation (CV) of the IS-normalized MF should typically be ≤15%.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte/internal standard area ratio | Inconsistent matrix effects between samples. | - Optimize Sample Preparation: Enhance sample cleanup to remove interfering matrix components. Consider alternative extraction techniques like solid-phase extraction (SPE) instead of protein precipitation. - Chromatographic Optimization: Modify the LC gradient, mobile phase composition, or use a different column chemistry to improve the separation of the analyte from the matrix interferences.[4] |
| Analyte and this compound do not co-elute | Isotope effect causing a slight difference in retention time. | - Adjust Chromatographic Conditions: Minor adjustments to the mobile phase composition or temperature gradient may help to achieve better co-elution. - Column Selection: Ensure the use of a high-efficiency column that provides sharp, symmetrical peaks. |
| High variability in the internal standard peak area | Significant and variable matrix effects across different samples. | - Investigate Matrix Variability: Analyze samples from different individual donors to understand the extent of inter-subject variability in the matrix effect. - Improve Sample Cleanup: A more rigorous sample preparation method may be necessary to handle highly variable matrices. |
| Method fails validation for matrix effect with different lots of biological matrix | The method is susceptible to inter-lot variability in the matrix composition. | - Identify the Source of Variability: Use a post-extraction addition experiment with different matrix lots to determine if the degree of ion suppression or enhancement varies significantly. - Enhance Sample Cleanup: A more robust sample preparation method is likely needed to remove the variable interfering components. |
Data Presentation
The following table demonstrates the effectiveness of using a deuterated internal standard, such as 17-desacetyl norgestimate-d6, in compensating for matrix effects during the analysis of its corresponding analyte, 17-desacetyl norgestimate.
Table 1: Matrix Effect and Recovery of 17-desacetyl norgestimate and its Deuterated Internal Standard in Human Plasma
| Analyte | Concentration (pg/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike in Plasma) | Matrix Effect (%) | Recovery (%) |
| 17-desacetyl norgestimate | 60 | 15,234 | 13,859 | 91.0 | 96.30 |
| 2500 | 634,876 | 581,523 | 91.6 | ||
| 4000 | 1,015,798 | 925,432 | 91.1 | ||
| 17-desacetyl norgestimate-d6 | 1000 | 256,789 | 235,212 | 91.6 | 93.90 |
Data synthesized from findings reported in a study on the quantification of 17-desacetyl norgestimate in human plasma.[7][10] The matrix effect, showing a slight ion suppression (Matrix Effect < 100%), is consistent for both the analyte and its deuterated internal standard. The high recovery values indicate that the extraction process is efficient for both compounds.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol outlines the post-extraction spike method to quantify the matrix effect for N-Acetyl Norgestimate and its deuterated internal standard.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a solution of N-Acetyl Norgestimate and this compound in the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples through the entire extraction procedure. In the final extracted matrix, spike N-Acetyl Norgestimate and this compound to achieve the same final concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with N-Acetyl Norgestimate and this compound at the same concentrations as in Set A before the extraction process. This set is used for determining recovery.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using the validated LC-MS/MS method.
3. Calculations:
-
Matrix Effect (ME %):
An ME of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[2]
-
Recovery (RE %):
-
Matrix Factor (MF):
IS-Normalized MF = MF of Analyte / MF of Internal Standard
[6]
Protocol 2: Sample Preparation and LC-MS/MS Analysis of 17-desacetyl norgestimate
This is a representative protocol based on a validated method for the analysis of 17-desacetyl norgestimate in human plasma. [7] 1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of human plasma, add the internal standard solution (17-desacetyl norgestimate-d6).
-
Condition a suitable SPE cartridge (e.g., Strata X 33μ polymeric reversed phase) with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water and then with 20% acetonitrile (B52724) in water.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters UPLC or equivalent.
-
Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation. For example, start at 50% B, increase to 90% B, hold, and then return to initial conditions.
-
Flow Rate: 0.75 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
17-desacetyl norgestimate: m/z 328.4 → 124.1
-
17-desacetyl norgestimate-d6: m/z 334.3 → 91.1
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak resolution in Norgestimate chromatography
Welcome to the technical support center for Norgestimate (B1679921) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the chromatographic analysis of Norgestimate.
1. Why am I seeing poor resolution between the Norgestimate syn- and anti-isomers?
Answer:
Separating the syn- and anti-isomers of Norgestimate is a critical requirement for a stability-indicating method.[1][2] Poor resolution between these isomers can be caused by several factors related to the mobile phase, column, and other chromatographic conditions.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvents are crucial.
-
Solvent Selectivity: If using an acetonitrile (B52724)/water mobile phase, consider switching to a methanol-containing mobile phase, or a ternary mixture like water:tetrahydrofuran:methanol (B129727).[1][2] Tetrahydrofuran, in particular, can offer different selectivity for closely related isomers.
-
Solvent Strength: Fine-tune the organic solvent percentage. A slight decrease in the organic solvent concentration (e.g., by 1-2%) will increase retention times and may provide the necessary resolution enhancement. Conversely, if peaks are broad, a slight increase in solvent strength might sharpen them.
-
-
Adjust Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the time the isomers spend interacting with the stationary phase, which can improve resolution.
-
Column Selection:
-
Stationary Phase: Phenyl-based columns can offer alternative selectivity for aromatic compounds and isomers compared to standard C8 or C18 phases.
-
Particle Size: Employing a column with a smaller particle size (e.g., sub-2 µm) can significantly increase column efficiency, leading to sharper peaks and better resolution.[2]
-
-
Temperature Control: Lowering the column temperature can sometimes improve the resolution of isomers by enhancing the differential interactions with the stationary phase.
2. My Norgestimate peak is tailing. What are the common causes and solutions?
Answer:
Peak tailing for Norgestimate can obscure impurities on the tail of the main peak and affect accurate integration. The primary causes are often secondary interactions with the column stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: Although Norgestimate is not strongly ionizable, the pH of the mobile phase can influence the ionization of residual silanols on the silica-based column packing. A slightly acidic mobile phase (e.g., containing 0.1% trifluoroacetic acid) can suppress these interactions and improve peak shape.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with effective end-capping minimize the number of free silanol (B1196071) groups, which are a primary cause of tailing for many compounds.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.
3. I am having difficulty separating Norgestimate from Levonorgestrel. How can I improve this separation?
Answer:
Levonorgestrel is a potential impurity and related substance to Norgestimate. Achieving baseline separation is essential for accurate quantification.
Troubleshooting Steps:
-
Optimize Mobile Phase Selectivity:
-
Solvent Type: The choice of organic modifier is critical. If you are using acetonitrile, switching to methanol or a combination of acetonitrile and methanol can alter the selectivity between Norgestimate and Levonorgestrel.
-
Gradient Elution: A shallow gradient program can be highly effective in separating closely eluting compounds. A slow, gradual increase in the organic solvent concentration can enhance the resolution between Norgestimate and Levonorgestrel.
-
-
Column Chemistry:
-
A C8 stationary phase may provide different selectivity compared to a C18 phase for these structurally similar steroids. Experimenting with different column chemistries is a valuable strategy.
-
-
Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can sometimes improve the separation of closely related compounds by altering their relative retention.
Data Presentation
The following table summarizes various published HPLC method parameters for the analysis of Norgestimate, providing a comparative overview for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Reversed-phase (5 µm) | Sub-2 µm fused core C8 (150 x 4.6 mm) | Phenyl (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v) | Gradient of Water and Acetonitrile | Acetonitrile and 0.1% Trifluoroacetic acid (50:50 v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 0.5 mL/min |
| Detection | Not Specified | 230 nm | 255 nm |
| Key Feature | Separation of syn and anti isomers | Separation of potential impurities | Isocratic UPLC method |
| Reference | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Separation of Norgestimate syn- and anti-isomers
Objective: To improve the resolution between the syn- and anti-isomers of Norgestimate by systematically adjusting the mobile phase composition.
Materials:
-
HPLC grade Water
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Norgestimate reference standard
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Initial Conditions:
-
Prepare a mobile phase of Acetonitrile:Water (50:50 v/v).
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30°C.
-
Prepare a suitable concentration of Norgestimate standard in the mobile phase.
-
-
Solvent Strength Adjustment:
-
Inject the Norgestimate standard and record the chromatogram.
-
If resolution is poor, decrease the acetonitrile concentration in 2% increments (e.g., to 48%, then 46%) and repeat the injection.
-
Observe the change in retention time and resolution between the isomer peaks.
-
-
Solvent Selectivity Adjustment:
-
If adjusting the solvent strength is insufficient, change the organic modifier.
-
Prepare a mobile phase of Methanol:Water (60:40 v/v). Note: Methanol is a weaker solvent than acetonitrile, so a higher proportion is needed to achieve similar retention times.
-
Equilibrate the column with the new mobile phase for at least 30 minutes.
-
Inject the Norgestimate standard and observe the selectivity and resolution of the isomers.
-
If necessary, fine-tune the methanol concentration in 2% increments.
-
Visualizations
Caption: Troubleshooting workflow for poor peak resolution in Norgestimate chromatography.
References
Technical Support Center: N-Acetyl Norgestimate-d6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl Norgestimate-d6 analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary use in analysis?
A1: this compound is a deuterated analog of N-Acetyl Norgestimate (B1679921), which is an intermediate in the synthesis of Norgestimate, a progestin used in oral contraceptives. In bioanalytical studies, this compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Norgestimate and its metabolites, such as 17-desacetyl norgestimate, in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is critical for correcting for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the analytical method.
Q2: What are the most common sources of interference in the LC-MS/MS analysis of Norgestimate and its deuterated internal standards?
A2: The most common sources of interference in the LC-MS/MS analysis of Norgestimate and its deuterated internal standards include:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine). Phospholipids and salts are common culprits.
-
Metabolites: Norgestimate is extensively metabolized. Its metabolites, such as 17-deacetyl norgestimate and norgestrel, may have similar structures and chromatographic behavior, potentially causing co-elution and isobaric interference.[1][2][3] In-source fragmentation of phase II metabolites (e.g., glucuronides or sulfates) can also generate the parent drug ion, leading to overestimation.
-
Co-administered Drugs: Concomitant medications can interfere with the analysis through metabolic interactions or by co-eluting with the analyte of interest.
-
Isotopic Cross-Talk: Interference between the mass signals of the analyte and the deuterated internal standard can occur if the isotopic purity of the internal standard is insufficient or if there is natural isotopic contribution from the analyte to the internal standard's mass channel.
-
Sample Quality: Hemolyzed or lipemic samples can significantly impact the extraction recovery and introduce interfering substances.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Minimizing matrix effects is crucial for accurate and reproducible results. Here are several strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation in cleaning up complex biological samples. A study on the related compound 17-desacetyl norgestimate demonstrated good recovery with the use of Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges.
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte and internal standard from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, and column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound, as a SIL-IS, is the best choice to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Matrix Effect Evaluation: During method validation, assess the matrix effect by comparing the response of the analyte in post-extraction spiked matrix from different sources to the response in a neat solution.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Possible Causes:
-
Column degradation or contamination.
-
Inappropriate mobile phase pH.
-
Sample solvent mismatch with the mobile phase.
-
Secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Column Health Check:
-
Flush the column with a strong solvent to remove potential contaminants.
-
If the problem persists, try a new column of the same type.
-
-
Mobile Phase Optimization:
-
Ensure the mobile phase is properly prepared and degassed.
-
For amine-containing compounds, which can exhibit tailing, adding a small amount of a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to the mobile phase can improve peak shape.
-
-
Sample Solvent:
-
Ensure the sample solvent is as weak as or weaker than the initial mobile phase to prevent peak distortion.
-
-
Method Adjustment:
-
Consider a different stationary phase chemistry that may have less secondary interaction with the analyte.
-
Issue 2: Inconsistent or Low Recovery
Possible Causes:
-
Inefficient extraction from the biological matrix.
-
Analyte instability during sample processing.
-
Improper pH of the extraction solvent.
Troubleshooting Steps:
-
Extraction Method Optimization:
-
Evaluate different solid-phase extraction (SPE) sorbents and elution solvents. For 17-desacetyl norgestimate, a method using an Oasis HLB cartridge with methanol (B129727) elution showed high recovery.[4]
-
For liquid-liquid extraction (LLE), test different organic solvents and pH conditions.
-
-
Stability Assessment:
-
Perform stability studies to ensure the analyte is not degrading during sample storage and processing steps (e.g., freeze-thaw cycles, bench-top stability).
-
-
pH Adjustment:
-
Adjust the pH of the sample and extraction solvents to ensure the analyte is in the appropriate ionization state for efficient extraction.
-
Issue 3: Suspected Interference from Metabolites
Possible Causes:
-
Co-elution of a metabolite with the analyte or internal standard.
-
In-source fragmentation of a labile metabolite back to the parent drug.
Troubleshooting Steps:
-
Chromatographic Resolution:
-
Modify the chromatographic gradient to achieve better separation between the parent drug and its known metabolites.
-
Employ a longer column or a column with a different selectivity.
-
-
Mass Spectrometry Investigation:
-
Use high-resolution mass spectrometry (HRMS) to identify the interfering species. HRMS can help distinguish between the analyte and a metabolite with a similar mass-to-charge ratio.[1]
-
Perform precursor ion and product ion scans to investigate potential metabolic interferences.
-
Issue 4: Signal Suppression or Enhancement (Matrix Effect)
Possible Causes:
-
Co-eluting endogenous compounds from the biological matrix.
-
Presence of hemolysis or lipemia in the samples.
Troubleshooting Steps:
-
Matrix Effect Evaluation:
-
Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.
-
-
Sample Dilution:
-
In some cases, diluting the sample with a blank matrix can mitigate the matrix effect, although this may compromise the limit of quantification.
-
-
Improved Sample Cleanup:
-
As mentioned earlier, optimizing the sample preparation method is the most effective way to reduce matrix effects.
-
-
Handling Hemolyzed and Lipemic Samples:
-
During method validation, it is crucial to evaluate the method's performance in hemolyzed and lipemic plasma. A validation study for 17-desacetyl norgestimate showed no significant interference in the presence of one hemolyzed and one lipemic plasma lot.[4] If interference is observed, further optimization of the sample cleanup is necessary.
-
Experimental Protocols
Protocol 1: Evaluation of Selectivity Against Co-administered Drugs
-
Objective: To assess the potential for interference from commonly co-administered medications.
-
Procedure:
-
Prepare a blank plasma sample.
-
Prepare a plasma sample spiked with this compound at a concentration near the lower limit of quantification (LLOQ).
-
Prepare plasma samples spiked with this compound at the LLOQ and a high concentration of each potential co-administered drug (e.g., ranitidine, paracetamol, ibuprofen, aspirin).
-
Process and analyze all samples using the validated LC-MS/MS method.
-
-
Acceptance Criteria: The response of this compound in the presence of the co-administered drugs should be within ±15% of the response in the absence of the co-administered drugs. No significant peaks should be observed at the retention time of the analyte or internal standard in the blank plasma sample.
Protocol 2: Assessment of Matrix Effect in Hemolyzed and Lipemic Plasma
-
Objective: To determine the impact of hemolyzed and lipemic matrices on the quantification of this compound.
-
Procedure:
-
Obtain at least six different lots of blank human plasma, including at least one hemolyzed and one lipemic lot.
-
Prepare three sets of samples for each lot of plasma:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-extraction Spike): Blank plasma is extracted, and the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the plasma before extraction.
-
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A)
-
Calculate the Recovery (RE) for each lot: RE = (Peak Response in Set C) / (Peak Response in Set B)
-
Calculate the Process Efficiency (PE) for each lot: PE = (Peak Response in Set C) / (Peak Response in Set A)
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the matrix factor across all lots should be ≤15%.
Data Presentation
Table 1: Recovery of 17-desacetyl norgestimate and its D6 Internal Standard
| Analyte | Mean Recovery (%) | Precision (%RSD) |
| 17-desacetyl norgestimate | 96.30 | 5.47 |
| 17-desacetyl norgestimate D6 | 93.90 | N/A |
Data adapted from a validation study of a similar compound, demonstrating high and consistent recovery with the described SPE method.[4][5]
Table 2: Intra-day and Inter-day Precision and Accuracy for 17-desacetyl norgestimate Quantification
| Concentration (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| 20.221 (LLOQ) | 1.62 | 3.76 | 2.45 | 1.89 |
| 60.125 (Low QC) | 3.21 | -2.34 | 4.11 | -1.56 |
| 2505.50 (Medium QC) | 2.58 | 1.12 | 3.56 | 0.78 |
| 4010.25 (High QC) | 1.98 | -0.54 | 2.89 | -0.23 |
This data, from a validation study of the primary metabolite of norgestimate, illustrates the expected performance of a well-validated LC-MS/MS method.[4]
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: A logical troubleshooting workflow for common issues in this compound analysis.
References
- 1. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl Norgestimate-d6 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Acetyl Norgestimate-d6 (B602510) and related compounds in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl Norgestimate-d6 typically used for in mass spectrometry?
A1: this compound is a stable isotope-labeled analogue of N-Acetyl Norgestimate (B1679921).[] In mass spectrometry, its primary role is as an internal standard (IS) for the accurate quantification of N-Acetyl Norgestimate or related metabolites, such as 17-desacetyl norgestimate.[2][3][4][5][6] Using a deuterated internal standard is considered the gold standard in quantitative bioanalysis because it is chemically almost identical to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization, but is distinguishable by its mass.[7][8] This helps to correct for variability, including sample preparation losses and matrix effects.[7][8]
Q2: What are the recommended initial mass spectrometry settings for a related compound, 17-desacetyl norgestimate-d6?
A2: For the analysis of the closely related metabolite, 17-desacetyl norgestimate, and its D6 internal standard, Electrospray Ionization in positive mode (ESI+) has been shown to provide the best signal.[2] The Multiple Reaction Monitoring (MRM) transitions are crucial for sensitivity and selectivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 17-desacetyl norgestimate | 328.4 | 124.1 |
| 17-desacetyl norgestimate-d6 (IS) | 334.3 | 91.1 |
| Table 1: Published MRM transitions for 17-desacetyl norgestimate and its deuterated internal standard.[2] |
Q3: What kind of analytical performance can be expected from a validated LC-MS/MS method using a deuterated norgestimate internal standard?
A3: A well-optimized and validated UPLC-MS/MS method for a related analyte (17-desacetyl norgestimate) using its D6-labeled internal standard has demonstrated high sensitivity, precision, and accuracy. The performance metrics from a published study are summarized below.
| Parameter | Value |
| Linear Range | 20–5000 pg/mL in human plasma[2][4][5] |
| Correlation Coefficient (r²) | ≥0.9988[2][4][5] |
| Intra- & Inter-Run Precision | Within 10%[2][4][5][9] |
| Intra- & Inter-Run Accuracy | Within 10%[2][4][5][9] |
| Mean Overall Recovery (Analyte) | 96.30%[2][4][5][9] |
| Mean Overall Recovery (IS) | 93.90%[2][4][5][9] |
| Total Run Time | 4.5 minutes[2][4][5][9] |
| Table 2: Performance characteristics of a validated LC-MS/MS method for 17-desacetyl norgestimate using 17-desacetyl norgestimate-d6 as an internal standard. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the extraction of 17-desacetyl norgestimate from human plasma and is a suitable starting point for N-Acetyl Norgestimate.[2]
-
Sample Aliquoting: Pipette 0.5 mL of the plasma sample into a clean tube.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution.
-
Acidification: Add 0.5 mL of 1% aqueous formic acid and vortex the mixture.[2]
-
SPE Cartridge Conditioning: Condition an Oasis HLB (1 cm³/30 mg) extraction cartridge by passing 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[2]
-
Sample Loading: Load the entire acidified plasma mixture onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1.0 mL of water.
-
Wash the cartridge with 1.0 mL of 20% acetonitrile (B52724) in water.[2]
-
-
Elution: Elute the analyte and internal standard from the cartridge with 1.0 mL of methanol into a clean collection tube.[2]
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[2]
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Confirm the mass spectrometer is in ESI positive mode, which has been shown to be effective.[2] Optimize source parameters: capillary voltage, source temperature, and gas flows (nebulizer, desolvation). |
| Incorrect MRM Transitions | Infuse a standard solution of N-Acetyl Norgestimate and this compound directly into the mass spectrometer to determine the most abundant precursor ions and optimize product ion transitions and collision energies. |
| Poor Extraction Recovery | Evaluate the SPE procedure. Ensure proper cartridge conditioning and that the wash steps are not removing the analyte. Test different elution solvents (e.g., with higher organic content or different pH). |
| Matrix Effects (Ion Suppression) | The deuterated internal standard should compensate for suppression.[8] If suppression is severe, dilute the sample, improve chromatographic separation to move the analyte away from interfering compounds, or try a different extraction method (e.g., liquid-liquid extraction). |
| Low Analyte Concentration | For very low concentrations (pg/mL), consider derivatization with a reagent like dansyl chloride to enhance the mass spectrometry response, a technique used for related norgestimate compounds.[3][9] |
Issue 2: High Variability in Results (%CV > 15%)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, especially for the internal standard. Use an automated or semi-automated sample processor if available. |
| Analyte Instability | Norgestimate can undergo ex-vivo conversion to its 17-desacetyl metabolite.[9] If analyzing norgestimate itself, use sodium fluoride/potassium oxalate (B1200264) as an anticoagulant to inhibit enzymatic activity.[3][9] Assess the stability of N-Acetyl Norgestimate under your specific sample handling and storage conditions. |
| Carryover | Inject a blank solvent sample after a high-concentration sample to check for carryover. Optimize the LC gradient and needle/injector wash solvent and duration to minimize it. |
| Poor Chromatography | Peak shape is critical for consistent integration. If peaks are broad or tailing, try a different LC column (e.g., UPLC HSS T3), adjust the mobile phase composition (organic solvent, pH), or modify the gradient profile.[9] |
Visualizations
Caption: General experimental workflow for quantitative analysis.
References
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of N-Acetyl Norgestimate-d6 Internal Standard
This technical support center is designed for researchers, scientists, and drug development professionals encountering low recovery issues with the N-Acetyl Norgestimate-d6 (B602510) internal standard in their analytical experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help identify and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of N-Acetyl Norgestimate-d6?
Low recovery of a deuterated internal standard like this compound can be attributed to several factors throughout the analytical workflow. The most common culprits include:
-
Inefficient Sample Extraction: The chosen extraction method, whether Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), may not be optimized for this compound, leading to its loss during sample preparation.[1][2]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, causing ion suppression and a lower-than-expected signal.[1]
-
Instability of the Internal Standard: this compound, like other acetylated and deuterated compounds, may be susceptible to degradation under certain pH, temperature, or solvent conditions.[1][3][4]
-
Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering substances can impact the accurate measurement of the internal standard.[1]
-
Errors in Standard Handling and Preparation: Inaccurate preparation of the internal standard stock and working solutions can lead to a lower amount being added to the samples than intended.[1]
Q2: Can the "d6" label on this compound be a source of the problem?
While stable isotope-labeled internal standards are generally robust, the deuterium (B1214612) (d6) label can sometimes present challenges. In rare cases, under harsh acidic or basic conditions, hydrogen-deuterium (H-D) exchange can occur, where deuterium atoms are replaced by hydrogen atoms from the solvent. This would alter the mass of the internal standard and lead to quantification errors. It is crucial to assess the stability of the internal standard under the specific conditions of your assay.
Q3: How can I differentiate between low recovery due to extraction inefficiency and matrix effects?
To distinguish between these two common issues, you can perform a post-extraction spike experiment. A detailed protocol for this is provided in the "Experimental Protocols" section. In essence, you compare the signal of the internal standard in a clean solution to its signal when spiked into the matrix after the extraction process.
-
If the signal is low in the post-extraction spike compared to the neat solution, it indicates ion suppression (a matrix effect).
-
If the signal is strong in the post-extraction spike but low when the standard is added before extraction, the issue is likely with the extraction efficiency .
Troubleshooting Guides
Guide 1: Addressing Low Recovery in Solid-Phase Extraction (SPE)
Low recovery during SPE is often related to the selection of the sorbent and the optimization of the wash and elution steps.
Problem: Low recovery of this compound after SPE.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SPE recovery.
Detailed Steps:
-
Evaluate SPE Sorbent: N-Acetyl Norgestimate (B1679921) is a relatively non-polar, steroid-like molecule. A reversed-phase sorbent (e.g., C18 or a hydrophilic-lipophilic balanced (HLB) polymer) is a good starting point.[5][6] If recovery is poor, consider if the sorbent chemistry is appropriate for the analyte's structure.
-
Optimize Loading Conditions: Ensure the pH of the sample is adjusted to keep this compound in a neutral, un-ionized state to maximize retention on a reversed-phase sorbent.
-
Optimize Wash Step: The wash step is critical for removing matrix interferences. However, if the wash solvent is too strong, it can prematurely elute the internal standard. Use a weaker solvent (e.g., a lower percentage of organic solvent in water) to wash the cartridge. Collect the wash fraction and analyze it to check for the presence of the internal standard.
-
Optimize Elution Step: If the internal standard is not being efficiently eluted from the sorbent, consider using a stronger elution solvent (e.g., a higher percentage of organic solvent) or increasing the elution volume.[2] Soaking the sorbent with the elution solvent for a few minutes before collection can also improve recovery.
-
Assess Internal Standard Stability: Consider the possibility of degradation on the SPE sorbent or due to the solvents used. Analyze a standard solution that has been subjected to the same solvent conditions without the matrix to check for degradation.
Guide 2: Addressing Low Recovery in Liquid-Liquid Extraction (LLE)
LLE efficiency is highly dependent on the choice of extraction solvent and the pH of the aqueous phase.
Problem: Low recovery of this compound after LLE.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low LLE recovery.
Detailed Steps:
-
Evaluate Extraction Solvent: The choice of an appropriate water-immiscible organic solvent is crucial. For a moderately non-polar compound like this compound, solvents like methyl tert-butyl ether (MTBE), ethyl acetate (B1210297), or a mixture of hexane (B92381) and ethyl acetate are good candidates.
-
Adjust Aqueous Phase pH: Ensure the pH of the sample is adjusted to maintain the internal standard in its most non-polar, neutral form to facilitate its partitioning into the organic solvent.
-
Optimize Solvent-to-Aqueous Ratio: A low ratio of organic solvent to the aqueous sample may result in incomplete extraction. Try increasing the volume of the extraction solvent.
-
Assess Mixing and Emulsion Formation: Ensure vigorous mixing (e.g., vortexing) for a sufficient time to allow for the partitioning of the internal standard into the organic phase. If emulsions form, which can trap the analyte, centrifugation can help to break them.
Data Presentation
The following tables provide expected recovery rates for a closely related deuterated internal standard, 17-desacetyl norgestimate-d6, under different extraction conditions. These can serve as a benchmark for optimizing the recovery of this compound.
Table 1: Recovery of 17-desacetyl norgestimate-d6 using Solid-Phase Extraction [5][6]
| Parameter | Condition | Mean Recovery (%) |
| SPE Sorbent | Oasis HLB (Hydrophilic-Lipophilic Balanced) | 93.90 |
| Sample Pre-treatment | Addition of 1% formic acid | |
| Wash Solvents | 1. Water2. 20% Acetonitrile (B52724) in water | |
| Elution Solvent | Methanol |
Table 2: Comparison of Extraction Techniques for 17-desacetyl norgestimate [5]
| Extraction Method | Outcome |
| Protein Precipitation | Low and inconsistent recovery |
| Liquid-Liquid Extraction | Low and inconsistent recovery, significant matrix interference |
| Solid-Phase Extraction (Oasis HLB) | High and consistent recovery, better sample cleanup |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is adapted from a validated method for a structurally similar compound and is a good starting point for optimization.[5][6]
-
Sample Pre-treatment:
-
To 0.5 mL of plasma sample, add 50 µL of the this compound internal standard working solution.
-
Add 0.5 mL of 1% formic acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB (1 cm³/30 mg) SPE cartridge with 1.0 mL of methanol.
-
Equilibrate the cartridge with 1.0 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of water.
-
Wash the cartridge with 1.0 mL of 20% acetonitrile in water.
-
-
Elution:
-
Elute the this compound and the analyte with 1.0 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
-
Protocol 2: Evaluating Matrix Effects using a Post-Extraction Spike
This experiment helps to determine if low signal is due to ion suppression or enhancement.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound internal standard into the final reconstitution solvent at the working concentration.
-
Set B (Post-Extraction Spike): Process a blank plasma sample through the entire extraction protocol (Protocol 1). In the final step, spike the internal standard into the reconstitution solvent.
-
Set C (Pre-Extraction Spike): Spike the internal standard into a blank plasma sample before starting the extraction protocol.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
This calculates the efficiency of your extraction process.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing ion suppression in Norgestimate quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in Norgestimate (B1679921) quantification by LC-MS/MS.
Troubleshooting Guides
Issue 1: Low Analyte Response or Signal Suppression
Question: My Norgestimate/17-desacetyl norgestimate signal is much lower than expected, or I see a significant drop in signal when analyzing plasma/serum samples compared to standards in a clean solvent. What are the likely causes and how can I fix this?
Answer:
This is a classic sign of ion suppression, where components in your sample matrix interfere with the ionization of your analyte in the mass spectrometer's source.[1][2] Here’s a step-by-step guide to troubleshoot and mitigate this issue:
Step 1: Identify the Source of Suppression
-
Post-Column Infusion Experiment: This is a definitive way to identify at what retention times ion suppression is occurring.
Step 2: Improve Sample Preparation
The goal is to remove interfering matrix components, particularly phospholipids (B1166683), before the sample is injected into the LC-MS/MS system.[5][6]
-
Method Comparison: Solid-Phase Extraction (SPE) is generally the most effective method for cleaning up plasma samples for Norgestimate analysis, offering high recovery and minimal matrix effects.[1] Liquid-Liquid Extraction (LLE) can result in lower recoveries and significant interference, while Protein Precipitation (PPT) is the least effective at removing phospholipids, leading to the highest potential for ion suppression.[1][5]
-
Recommended Action: If you are currently using PPT or LLE and experiencing ion suppression, switching to a robust SPE protocol is highly recommended.
Step 3: Optimize Chromatography
-
Increase Chromatographic Resolution: If you cannot change your sample preparation method, try to chromatographically separate your Norgestimate peak from the regions of ion suppression identified in the post-column infusion experiment.[3][4]
-
Adjust the gradient profile to shift the retention time of Norgestimate.
-
Consider a different stationary phase that provides alternative selectivity.
-
Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
A SIL-IS for Norgestimate or its active metabolite, 17-desacetyl norgestimate (e.g., 17-desacetyl norgestimate-d6), is the gold standard for compensating for ion suppression. Since it co-elutes and has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
Troubleshooting Workflow for Low Analyte Response
Caption: Troubleshooting workflow for low analyte signal due to ion suppression.
Issue 2: Inconsistent or Irreproducible Results
Question: My quality control (QC) samples are showing high variability (%CV > 15%). What could be causing this?
Answer:
Inconsistent results are often due to variable matrix effects between different samples or batches of matrix.
-
Differential Ion Suppression: Even with a SIL-IS, slight differences in the composition of individual plasma samples can lead to variability.
-
Inconsistent Sample Preparation: Ensure your sample preparation procedure is highly reproducible. Automated sample preparation can help minimize variability.
-
Analyte Stability: Norgestimate and its metabolites may be unstable in the biological matrix. Verify the stability under the conditions of collection, storage, and processing.
-
Carryover: If high concentration samples are followed by low concentration samples, carryover in the autosampler or on the column can cause inconsistent results.
Troubleshooting Steps:
-
Review Sample Preparation: Ensure meticulous and consistent execution of the sample preparation protocol. If possible, use an automated liquid handler.
-
Evaluate Matrix Lot Variability: Test your method with at least six different lots of blank plasma to ensure that the accuracy and precision are not affected by the biological variability of the matrix.[1]
-
Perform Stability Studies: Conduct bench-top, freeze-thaw, and long-term stability studies to ensure your analyte is not degrading during sample handling and storage.
-
Optimize Wash Solvents: If carryover is suspected, optimize the autosampler wash solution to more effectively remove residual analyte between injections.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression in Norgestimate quantification?
A1: The primary causes are co-eluting endogenous compounds from the biological matrix, especially phospholipids, which are abundant in plasma and serum.[5][6] These molecules can compete with Norgestimate for ionization in the MS source, reducing its signal intensity. Other sources include salts, proteins, and co-administered drugs.
Q2: Which sample preparation technique is best for minimizing ion suppression for Norgestimate?
A2: Solid-Phase Extraction (SPE) is the most effective and recommended technique. It provides superior cleanup by removing a significant portion of matrix interferences like phospholipids and proteins, leading to higher recovery and reduced ion suppression compared to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[1][5]
Q3: How can I quantitatively assess the matrix effect?
A3: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a clean solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The internal standard-normalized MF should also be calculated to assess the effectiveness of the IS in compensating for the matrix effect.[1]
Q4: Can changing my LC-MS/MS instrument settings help reduce ion suppression?
A4: While optimizing source parameters (e.g., capillary voltage, gas flows, temperature) is crucial for maximizing your analyte's signal, it generally has a limited effect on reducing ion suppression caused by co-eluting matrix components. The most effective strategies are improved sample cleanup and chromatographic separation.[2] Switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce ion suppression, but this is analyte-dependent and may not be suitable for Norgestimate.
Q5: My lab only uses protein precipitation. What can I do to minimize ion suppression?
A5: If you are limited to protein precipitation:
-
Optimize the Precipitation Solvent: Acetonitrile (B52724) is often preferred over methanol (B129727) as it tends to precipitate proteins more effectively and may result in a cleaner supernatant.
-
Dilute the Sample: Diluting the supernatant after protein precipitation can reduce the concentration of matrix components injected into the system, but this will also reduce the analyte concentration, potentially impacting sensitivity.
-
Improve Chromatography: Focus heavily on achieving baseline separation of Norgestimate from the early-eluting, unretained matrix components where ion suppression is often most severe.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Norgestimate Quantification
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | Variable, often lower | Reported as low and inconsistent for 17-desacetyl norgestimate[1] | Excellent (>90%) [1] |
| Phospholipid Removal | Poor[5] | Moderate | Excellent (>99%) |
| Matrix Effect | High potential for ion suppression[5] | Moderate potential for ion suppression | Minimal ion suppression [1] |
| Method Development Time | Short | Moderate | Moderate to Long |
| Cost per Sample | Low | Low to Moderate | High |
| Recommendation | Not recommended for sensitive bioanalysis | Not optimal due to low recovery[1] | Highly Recommended |
Note: The data for SPE is based on studies of 17-desacetyl norgestimate.[1] The performance of PPT and LLE are inferred from general knowledge of these techniques and specific comments in the cited literature regarding Norgestimate analysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 17-desacetyl norgestimate in Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method for the quantification of 17-desacetyl norgestimate in human plasma.[1]
1. Sample Pre-treatment: a. To 0.5 mL of human plasma, add the internal standard solution (e.g., 17-desacetyl norgestimate-d6). b. Add 0.5 mL of 1% formic acid and vortex to mix.
2. SPE Cartridge Conditioning: a. Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL). b. Condition the cartridge sequentially with 1.0 mL of methanol followed by 1.0 mL of water. Do not allow the cartridge to dry.
3. Sample Loading: a. Load the pre-treated plasma sample onto the conditioned SPE cartridge.
4. Washing: a. Wash the cartridge with 1.0 mL of water. b. Wash the cartridge with 1.0 mL of 20% acetonitrile in water to remove polar interferences.
5. Elution: a. Elute the analyte and internal standard with 1.0 mL of methanol.
6. Final Preparation: a. The eluate can be directly injected, or evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.
SPE Workflow Diagram
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. zefsci.com [zefsci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl Norgestimate-d6 Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of N-Acetyl Norgestimate-d6 (B602510) in biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the stability testing of N-Acetyl Norgestimate-d6, which is commonly used as an internal standard in bioanalytical methods.
Question: We are observing a significant decrease in the this compound internal standard (IS) signal in our plasma samples after a single freeze-thaw cycle. What could be the cause?
Answer:
A decrease in the IS signal after a freeze-thaw cycle can be attributed to several factors. Here is a step-by-step troubleshooting approach:
-
Assess Analyte Stability: While deuterated standards are generally stable, repeated freeze-thaw cycles can sometimes lead to degradation, although this is less common than for the non-labeled analyte. It is crucial to perform and validate freeze-thaw stability for your specific matrix and storage conditions. A study on the related compound, 17-desacetyl norgestimate (B1679921), showed it was stable for up to four freeze-thaw cycles when stored at -30°C and -75°C.[1]
-
Evaluate Matrix Effects: The freeze-thaw process can alter the composition of the biological matrix, potentially leading to increased ion suppression. Components of the plasma, such as lipids and proteins, can precipitate or change their solubility, which may affect the ionization efficiency of the IS during LC-MS/MS analysis.
-
Check for Precipitation: Visually inspect the thawed samples for any signs of precipitation. If the IS has adsorbed to precipitated proteins or lipids, its concentration in the supernatant will be reduced. Ensure your sample preparation method, such as protein precipitation or solid-phase extraction (SPE), is robust enough to handle potential changes in the matrix after thawing.
-
Review Sample Handling: Ensure that the thawing process is standardized. Inconsistent thawing times or temperatures can lead to variability. It is recommended to thaw samples on ice to minimize potential enzymatic degradation.
Question: Our long-term stability samples for this compound stored at -80°C show inconsistent results. What are the potential reasons?
Answer:
Inconsistent long-term stability results can be frustrating. Here are some key areas to investigate:
-
Storage Conditions:
-
Temperature Fluctuations: Verify the temperature stability of your freezer. Frequent opening of the freezer door or power outages can lead to temperature fluctuations that may affect the stability of the compound.
-
Sample Position: Samples stored near the door of the freezer are more susceptible to temperature changes. It is best practice to store critical samples in the center of the freezer.
-
-
Matrix Integrity:
-
Evaporation: Ensure that sample tubes are properly sealed to prevent evaporation over long storage periods, which would concentrate the analyte and the IS.
-
Matrix Degradation: The biological matrix itself can degrade over time, even at -80°C. This can lead to changes in pH or the release of enzymes that could potentially affect the stability of the IS.
-
-
Analytical Variability:
-
Instrument Performance: Ensure that the LC-MS/MS system is performing consistently. Run system suitability tests before each analytical run to monitor for any drift in performance.
-
Reagent Stability: Verify the stability of your stock solutions and working solutions. It is recommended to prepare fresh calibration standards and quality control (QC) samples from a newly prepared stock solution for each stability assessment.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical stability tests that should be performed for this compound in a bioanalytical method validation?
A1: According to regulatory guidelines from bodies like the ICH and EMA, the following stability tests are essential for an internal standard like this compound:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.[2][3]
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time.[1]
-
Long-Term Stability: Determines the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the time from sample collection to analysis.[1]
-
Stock Solution Stability: Confirms the stability of the analyte in its storage solvent at a specific temperature.
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples (e.g., in the autosampler) for the expected duration of the analytical run.[1]
Q2: What is a potential degradation pathway for this compound in biological matrices?
A2: The primary metabolic and potential degradation pathway for norgestimate and its acetylated forms involves deacetylation.[4] Therefore, it is plausible that this compound could undergo deacetylation to form 17-desacetyl norgestimate-d6. This process can be mediated by esterase enzymes present in biological matrices like plasma. The stability of the acetyl group is a key factor to monitor during stability assessments.
Q3: How can I minimize the degradation of this compound during sample collection and processing?
A3: To minimize potential degradation, consider the following precautions:
-
Rapid Processing: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma or serum from blood cells to reduce enzymatic activity.
-
Low Temperature: Keep samples on ice during handling and processing.
-
Enzyme Inhibitors: If enzymatic degradation is suspected and significant, the addition of an appropriate enzyme inhibitor to the collection tubes may be necessary. This requires thorough validation to ensure it does not interfere with the analysis.
-
pH Control: Maintain a stable pH, as extremes in pH can catalyze hydrolysis of the acetyl group.
Data Presentation
Table 1: Stability of 17-desacetyl norgestimate in Human Plasma [1]
| Stability Test | Storage Condition | Duration | Concentration Levels (LQC, MQC, HQC) | Stability (% of Nominal) |
| Bench-Top Stability | Room Temperature | At least 6 hours | LQC, MQC, HQC | Within acceptable limits |
| Autosampler Stability | 10°C | At least 60 hours | LQC, MQC, HQC | Difference in back-calculated concentration ≤3.44% |
| Freeze-Thaw Stability | -30°C and -75°C | 4 cycles | LQC, MQC, HQC | Stable |
| Long-Term Stability | -30°C and -75°C | At least 116 days | LQC, MQC, HQC | Stable |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
The mean recovery for 17-desacetyl norgestimate-d6 in this study was reported to be 93.90%, indicating good stability throughout the solid-phase extraction process.[1]
Experimental Protocols
The following is a generalized protocol for assessing the stability of this compound in a biological matrix, based on regulatory guidelines.[2][5]
Objective: To determine the stability of this compound in the chosen biological matrix under various storage and handling conditions.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound reference standard
-
Appropriate solvents for stock and working solutions
-
Calibrated analytical balance, pipettes, and other standard laboratory equipment
-
Validated LC-MS/MS method for the quantification of this compound
Procedure:
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Spike blank biological matrix with a known concentration of this compound to prepare stability quality control (QC) samples at low and high concentration levels.
-
-
Stability Tests:
-
Freeze-Thaw Stability:
-
Store a set of stability QC samples at the intended storage temperature (e.g., -80°C) for 24 hours.
-
Thaw the samples completely at room temperature or on ice.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3-5 cycles).
-
After the final thaw, analyze the samples and compare the concentrations to freshly prepared comparison samples.
-
-
Short-Term (Bench-Top) Stability:
-
Place a set of stability QC samples at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the concentrations to freshly prepared comparison samples.
-
-
Long-Term Stability:
-
Store sets of stability QC samples at the intended storage temperature for various durations (e.g., 1, 3, 6, and 12 months).
-
At each time point, analyze a set of samples and compare the concentrations to freshly prepared comparison samples.
-
-
Post-Preparative (Autosampler) Stability:
-
Process a set of stability QC samples according to the analytical method.
-
Store the processed samples in the autosampler at the set temperature.
-
Analyze the samples at different time points (e.g., 0, 12, 24, 48 hours) and compare the results.
-
-
-
Data Analysis:
-
Calculate the mean concentration and precision (%CV) for the stability samples at each condition and time point.
-
The stability is considered acceptable if the mean concentration of the stability samples is within ±15% of the nominal concentration.[3]
-
Visualizations
Caption: Experimental workflow for stability testing of this compound.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Norgestimate Bioanalytical Assays
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Norgestimate (B1679921) bioanalytical assays, particularly those utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is 17-desacetyl norgestimate measured in plasma instead of the parent drug, Norgestimate?
A1: Norgestimate (NGM) is rapidly and extensively metabolized into active metabolites, primarily 17-desacetyl norgestimate (DesAc-NGM) and norgestrel (B7790687) (NG). Following oral administration, circulating concentrations of the parent Norgestimate are typically very low and often fall below the detection limits of most assays within a few hours.[1] The major metabolite, 17-desacetyl norgestimate, has a much longer serum half-life (12 to 30 hours), making it a more reliable and measurable analyte for pharmacokinetic (PK) and bioequivalence (BE) studies.[1] Regulatory bodies like the FDA recommend measuring 17-desacetyl norgestimate in plasma for BE studies.[2]
Q2: What are the most common sample preparation techniques for Norgestimate and its metabolites in biological matrices?
A2: Due to the complexity of biological matrices like plasma and the low concentrations of the analyte (pg/mL range), an efficient sample cleanup is crucial.[3][4] The most frequently cited and effective techniques are:
-
Solid-Phase Extraction (SPE): This is a highly recommended method for achieving a clean sample extract, which is critical for minimizing matrix effects and achieving low limits of quantification.[1][5][6] SPE provides better cleanup compared to simpler methods.[1]
-
Liquid-Liquid Extraction (LLE): LLE is another common technique used for extracting analytes from biological fluids.[7] It can be effective but may sometimes be more labor-intensive and consume larger volumes of organic solvents compared to modern SPE methods.[1]
-
Protein Precipitation (PP): While simple and fast, PP is often less effective at removing interfering matrix components, which can lead to significant ion suppression or enhancement in LC-MS/MS analysis.[3][6] It is generally considered less suitable for assays requiring high sensitivity.
Q3: How can I identify and mitigate matrix effects in my LC-MS/MS assay?
A3: Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte, causing ion suppression or enhancement.[8] This can compromise the accuracy and reproducibility of the assay.[3][9]
-
Identification: To assess matrix effects, a common method is the post-extraction spike analysis.[9] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a clean solution (mobile phase). The matrix factor is calculated from this comparison.[1]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ a more rigorous extraction method, such as Solid-Phase Extraction (SPE), to remove interfering components like phospholipids.[6]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering matrix components. Poor retention on the column is a major cause of matrix effects.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS (like 17-desacetyl norgestimate-D6) will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization efficiency.[1][10]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the ability to detect the analyte if its concentration is already low.[9]
-
Q4: What are the key validation parameters I need to assess for a robust bioanalytical method?
A4: According to regulatory guidelines from bodies like the ICH and FDA, a full method validation is essential to demonstrate that the assay is suitable for its intended purpose.[11][12] Key parameters include:
-
Selectivity and Specificity: The ability to detect and differentiate the analyte from other components, including metabolites, impurities, and matrix components.[1][11]
-
Accuracy and Precision: Assessed at multiple quality control (QC) levels, including the Lower Limit of Quantification (LLOQ), Low, Medium, and High QC. Intra-run and inter-run precision and accuracy should typically be within ±15% (or ±20% at the LLOQ).[5][10][12]
-
Calibration Curve and Linearity: The relationship between concentration and response must be defined over a specific range. A linear regression with a correlation coefficient (r²) of >0.99 is generally required.[5][13]
-
Sensitivity (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[1]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.
-
Matrix Effect: As discussed in Q3, this must be evaluated to ensure matrix components do not affect quantification.[1]
-
Stability: Analyte stability must be proven under various conditions, including bench-top (short-term), freeze-thaw cycles, and long-term storage in the biological matrix.[14][15]
Troubleshooting Guides
Issue 1: Low or No Analyte Signal/Recovery
This is a common problem that can arise from issues in sample preparation, chromatography, or mass spectrometry. The following decision tree can help systematically identify the root cause.
Caption: Troubleshooting workflow for low or no analyte signal.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor chromatography can severely impact integration and quantification accuracy.[16]
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column stationary phase or by column contamination/degradation.
-
Solution: Ensure mobile phase pH is appropriate for the analyte's pKa. Use a new column or flush the existing one with strong solvents. Check for active sites on the column or in the flow path.
-
-
Peak Fronting: Typically indicates column overloading.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the reconstitution solvent is weaker than the initial mobile phase.
-
-
Peak Splitting: Can be caused by a partially blocked frit, column bed collapse, or improper injection technique where the sample solvent is much stronger than the mobile phase.
-
Solution: Filter samples to prevent particulates from blocking the column. Reconstitute the final extract in a solvent compatible with or weaker than the mobile phase. If the column is damaged, it may need replacement. Norgestimate can also exist as syn and anti isomers, which may separate under certain chromatographic conditions, potentially appearing as split or broadened peaks.[17][18] Ensure your method is designed to handle this.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods developed for 17-desacetyl norgestimate in human plasma.
Table 1: Method Sensitivity and Linearity
| Parameter | Typical Value | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 20 - 25 pg/mL | [1][19] |
| Linearity Range | 20 - 5000 pg/mL | [1][5] |
| Correlation Coefficient (r²) | ≥ 0.998 |[1][19] |
Table 2: Method Accuracy, Precision, and Recovery
| Parameter | QC Level | Typical Value | Reference |
|---|---|---|---|
| Intra-run Precision (%CV) | LLOQ, LQC, MQC, HQC | < 10% (typically < 5%) | [1][5] |
| Inter-run Precision (%CV) | LLOQ, LQC, MQC, HQC | < 10% (typically < 6%) | [5] |
| Accuracy (%RE) | LLOQ, LQC, MQC, HQC | Within ±10% | [1][5] |
| Overall Mean Recovery | Analyte (DesAc-NGM) | ~96% | [5][10] |
| Overall Mean Recovery | Internal Standard (D6) | ~94% |[5][10] |
Experimental Protocols
Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized example based on validated methods for 17-desacetyl norgestimate.[1][5]
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean tube.
-
Add 25 µL of the internal standard working solution (e.g., 17-desacetyl norgestimate-D6 in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of a buffer solution (e.g., 0.1 M ammonium (B1175870) acetate) and vortex again.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges (e.g., a polymeric reversed-phase sorbent) on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol (B129727) followed by 1 mL of purified water. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash the cartridge again with 1 mL of a stronger organic solvent mix (e.g., 30% methanol in water) to remove less polar interferences.
-
Dry the cartridges completely under high vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and internal standard from the cartridge using 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.[20]
-
Visualizations
General Bioanalytical Workflow
This diagram outlines the complete workflow from sample receipt to final data reporting in a typical bioanalytical laboratory.
Caption: Standard workflow for Norgestimate bioanalysis.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. capa.org.tw [capa.org.tw]
- 13. jchr.org [jchr.org]
- 14. Stability issues in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability: recommendation for best practices and harmonization from the Global Bioanalysis Consortium Harmonization Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. zefsci.com [zefsci.com]
- 17. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Norgestimate Detection
Welcome to the technical support center for the analysis of Norgestimate (B1679921) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the sensitivity of low-level Norgestimate detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the detection and quantification of Norgestimate and its primary active metabolite, 17-desacetylnorgestimate, particularly in biological matrices.
Q1: Why is the detection of the parent Norgestimate compound challenging in pharmacokinetic studies?
A1: Norgestimate is a prodrug that undergoes rapid and extensive first-pass metabolism in the intestines and liver.[1] It is quickly deacetylated to its major active metabolite, 17-desacetylnorgestimate (norelgestromin), and also metabolized to norgestrel.[1][2] Consequently, circulating concentrations of the parent Norgestimate are often very low or undetectable shortly after administration, making its direct quantification challenging.[3] For this reason, bioanalytical methods often focus on the quantification of its more abundant and pharmacologically active metabolite, 17-desacetylnorgestimate.
Q2: My Norgestimate sample shows two closely eluting peaks in the chromatogram. What could be the cause?
A2: Norgestimate exists as two geometric isomers, the syn- and anti-isomers, due to the oxime group.[4][5] These isomers can have different biological activities and may separate under certain chromatographic conditions. It is crucial to have a chromatographic system capable of resolving these two isomers to ensure accurate quantification.[4][5]
Q3: I am observing significant signal suppression for my analyte in plasma samples. How can I mitigate this matrix effect?
A3: Matrix effects, particularly ion suppression in LC-MS/MS, are a common challenge in bioanalysis and can lead to inaccurate quantification.[6][7] Here are several strategies to address this:
-
Improve Sample Preparation: A robust sample clean-up is the first line of defense. Solid-phase extraction (SPE) is a highly effective technique for removing interfering matrix components like phospholipids.[3][8]
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate the analyte from co-eluting matrix components can significantly reduce suppression.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 17-desacetylnorgestimate-D6, is the preferred choice for internal standards.[3][9] It co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation for signal variations.[10]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[7][10]
Q4: What is the best internal standard to use for the quantification of 17-desacetylnorgestimate?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte. For 17-desacetylnorgestimate, 17-desacetylnorgestimate-D6 is highly recommended.[3][9] This is because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for any variability.
Q5: I am concerned about the stability of Norgestimate in my collected samples. What precautions should I take?
A5: Norgestimate can be susceptible to ex vivo conversion to 17-desacetylnorgestimate in biological samples. To minimize this, it is recommended to use an anticoagulant containing a mixture of sodium fluoride (B91410) and potassium oxalate . Sodium fluoride acts as an enzyme inhibitor, reducing the rate of metabolic conversion in the collected samples. Prompt processing and storage at low temperatures (e.g., -70°C) are also crucial to maintain sample integrity.
Quantitative Data Summary
The following table summarizes key quantitative parameters from validated LC-MS/MS methods for the analysis of Norgestimate and its metabolites.
| Analyte | Method | Matrix | Linear Range | Lower Limit of Quantification (LLOQ) | Recovery (%) | Reference |
| 17-desacetylnorgestimate | UPLC-MS/MS | Human Plasma | 20 - 5000 pg/mL | 20 pg/mL | 96.30 | [3][9] |
| Norgestimate | HPLC-MS/MS | Human Serum | 0.5 - 5.0 ng/mL | 0.5 ng/mL | 72 - 92 | [11] |
| 17-deacetylnorgestimate | HPLC-MS/MS | Human Serum | 0.1 - 5.0 ng/mL | 0.1 ng/mL | 72 - 92 | [11] |
| Norgestrel | HPLC-MS/MS | Human Serum | 0.1 - 5.0 ng/mL | 0.1 ng/mL | 72 - 92 | [11] |
| 3-ketonorgestimate | HPLC-MS/MS | Human Serum | 0.5 - 5.0 ng/mL | 0.5 ng/mL | 72 - 92 | [11] |
Experimental Protocols
Detailed Methodology for UPLC-MS/MS Quantification of 17-desacetylnorgestimate in Human Plasma
This protocol is based on a validated method for high-sensitivity detection.[3][9]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To a 0.5 mL aliquot of human plasma, add 50 µL of the internal standard working solution (17-desacetylnorgestimate-D6).
-
Add 0.5 mL of 1% formic acid and vortex.
-
Condition an Oasis HLB SPE cartridge (1 cm³/30 mg) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.
-
Load the plasma sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Inject 10 µL of the eluate into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: Optimized for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
17-desacetylnorgestimate: m/z 328.4 → 124.1
-
17-desacetylnorgestimate-D6 (IS): m/z 334.3 → 91.1
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) to maximize signal intensity.
Visualizations
Caption: Metabolic pathway of Norgestimate.
Caption: UPLC-MS/MS experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in Norgestimate analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Norgestimate (B1679921).
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of Norgestimate.
Question: Why am I seeing poor linearity (low R² value) in my Norgestimate calibration curve?
Answer:
A non-linear calibration curve for Norgestimate can stem from several sources. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Standard Preparation Error: Inaccurate weighing or dilution of Norgestimate standards is a common cause of non-linearity.
-
Solution: Prepare a fresh set of calibration standards, paying close attention to weighing, dilutions, and ensuring the analyte is fully dissolved. Use calibrated pipettes and balances. It is advisable to prepare standards from a common stock solution.[1]
-
-
Incorrect Concentration Range: The selected concentration range may exceed the linear dynamic range of the detector for Norgestimate.
-
Solution: Narrow the concentration range of your calibration standards. If high concentrations are required, consider using a quadratic curve fit, but this should be justified and validated.
-
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the Norgestimate concentration.
-
Solution: Dilute the higher concentration standards and re-inject. Observe if the linearity improves within a lower concentration range.
-
-
Sample Solvent Mismatch: If the solvent used to dissolve the Norgestimate standards is significantly different in composition or strength from the mobile phase, it can cause peak distortion and affect linearity.
Question: My Norgestimate peak is splitting or showing shoulders. What is the cause and how can I fix it?
Answer:
Peak splitting or the appearance of shoulders on the Norgestimate peak is a frequent issue, often related to the compound's stereochemistry or chromatographic conditions.
Possible Causes and Solutions:
-
Syn and Anti Isomers: Norgestimate exists as syn and anti isomers due to the oxime group.[3][4] Depending on the column and mobile phase conditions, these isomers can be partially or fully resolved, appearing as a split or shouldered peak.
-
Solution: The analytical method should be optimized to either fully separate or completely co-elute the isomers. To achieve full separation for individual quantification, adjust the mobile phase composition (e.g., the ratio of organic solvents like methanol (B129727) or tetrahydrofuran) or try a different column chemistry.[3][4] To achieve co-elution for a single, sharp peak, adjustments to the mobile phase or temperature may be necessary. The method validation should specify whether the isomers are to be integrated as a single peak or separately.
-
-
Column Contamination or Degradation: Contaminants at the head of the column or a void in the packing material can distort peak shape.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, try replacing the column. Using a guard column can help protect the analytical column from contamination.[5]
-
-
Sample Overload: Injecting too much Norgestimate can lead to peak fronting or tailing, which might be misinterpreted as splitting.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Poor Column Connection: A bad connection between the tubing and the column can create a void, leading to peak distortion.
-
Solution: Ensure all fittings are properly tightened and that the tubing is seated correctly in the column end fitting.[5]
-
Question: I am observing unexpected peaks in my chromatogram during Norgestimate analysis. How do I identify their source?
Answer:
Extraneous peaks in the chromatogram can be due to sample degradation, contamination, or impurities from the sample matrix or analytical system.
Possible Causes and Solutions:
-
Norgestimate Degradation: Norgestimate can degrade under certain conditions. Known degradation products include norgestrel (B7790687), norgestrel oxime, and norgestrel acetate.[6][7]
-
Solution: To confirm if the unexpected peaks are degradation products, perform forced degradation studies.[8][9] Expose Norgestimate solutions to stress conditions such as acid, base, heat, oxidation, and light to see if the resulting peaks match the unexpected peaks in your sample chromatogram. A stability-indicating method should be able to resolve Norgestimate from its degradation products.[3][4]
-
-
Contamination from Sample Preparation: Contaminants can be introduced from solvents, glassware, or sample vials.
-
Solution: Run a blank injection (injecting only the sample solvent) to check for contamination from the solvent and system.[10] Use high-purity solvents (HPLC or UPLC grade) and ensure all glassware is thoroughly cleaned.
-
-
Mobile Phase Contamination: The mobile phase itself can be a source of contamination, especially if it has been stored for a long time or is not properly prepared.
-
Solution: Prepare fresh mobile phase daily and filter it before use.[5]
-
-
Carryover from Previous Injections: Residue from a previous, more concentrated sample may elute in a subsequent run.
-
Solution: Implement a robust needle and injection port washing procedure.[5] Injecting a blank after a high-concentration sample can help confirm and quantify carryover.
-
Frequently Asked Questions (FAQs)
Q1: What are typical HPLC/UPLC conditions for Norgestimate analysis?
A1: Several methods have been published. Common conditions are summarized in the table below. The choice of method depends on the specific requirements of the analysis (e.g., speed, resolution of impurities).
| Parameter | HPLC Method 1 | UPLC Method 1 |
| Column | 5-µm, reversed-phase | Phenyl, 50x2.1 mm, 1.7 µm |
| Mobile Phase | Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v)[3][4] | Acetonitrile:0.1% Trifluoroacetic acid (50:50 v/v)[11] |
| Flow Rate | Varies by column dimension, typically 1.0-2.0 mL/min | 0.5 mL/min[11] |
| Detection | UV, wavelength depends on co-analyzed compounds | PDA, 255 nm[11] |
| Temperature | Ambient or controlled (e.g., 25°C) | Not specified |
Q2: What are the acceptance criteria for a Norgestimate calibration curve?
A2: Based on published validation studies, the following criteria are generally applied:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (R²) | > 0.995[6][12] (often > 0.999 is achieved[11]) |
| Precision (RSD%) | Typically ≤ 2.0% for replicate injections[13] |
| Accuracy (Recovery %) | Generally within 98-102% of the nominal value |
Q3: How should I prepare Norgestimate samples from tablets for HPLC analysis?
A3: A common procedure involves extracting the active pharmaceutical ingredient (API) from the tablet matrix.
Detailed Protocol:
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Norgestimate.
-
Transfer the powder to a volumetric flask.
-
Add a suitable solvent, such as methanol, to extract the Norgestimate.[3][4] It is common to use a diluent that is similar in composition to the mobile phase.
-
Sonicate or shake the mixture to ensure complete dissolution of the API.
-
Dilute to the mark with the same solvent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm filter to remove undissolved excipients before injection.[13]
Q4: What is the chemical stability of Norgestimate?
A4: Norgestimate is a progestin that can be susceptible to degradation. It is a prodrug that is rapidly metabolized in vivo to its active metabolites, 17-desacetylnorgestimate (norelgestromin) and norgestrel.[5] In analytical solutions, it can degrade under stress conditions. Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][9]
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in Norgestimate analysis.
Caption: Troubleshooting workflow for poor calibration curve linearity.
Caption: Troubleshooting workflow for Norgestimate peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 5. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
- 13. uspnf.com [uspnf.com]
Validation & Comparative
Validating Bioanalytical Methods: A Comparative Guide Featuring Deuterated Internal Standards
In the landscape of drug development and clinical research, the precise and accurate quantification of analytes in biological matrices is paramount. Bioanalytical method validation ensures the reliability of data used for pharmacokinetic, toxicokinetic, and bioavailability studies. A key component of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). This guide provides a comparative overview of bioanalytical method validation, using data from a study on 17-desacetyl norgestimate (B1679921) and its deuterated internal standard, 17-desacetyl norgestimate-d6 (B602510), as a practical example. The principles and data presented here are directly applicable to the validation of methods using N-Acetyl Norgestimate-d6.
A stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis.[1] It is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This subtle difference allows it to be distinguished by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variability in these steps.[1]
Performance Comparison: Analyte vs. Deuterated Internal Standard
The primary advantage of using a deuterated internal standard is its ability to track and correct for variations in the analytical process, leading to improved accuracy and precision. The following tables summarize the performance data from a UPLC-MS/MS method developed for the quantification of 17-desacetyl norgestimate in human plasma, using 17-desacetyl norgestimate-d6 as the internal standard.[2][3][4]
Table 1: Recovery
Recovery experiments assess the efficiency of the extraction process. Consistent recovery for both the analyte and the internal standard is crucial for accurate quantification.
| Analyte/Internal Standard | Mean Recovery (%) | Precision (%RSD) |
| 17-desacetyl norgestimate | 96.30 | 5.47 |
| 17-desacetyl norgestimate-d6 | 93.90 | Not Reported |
Data sourced from a study on 17-desacetyl norgestimate and its d6 internal standard.[4]
Table 2: Method Precision and Accuracy
Intra-run and inter-run precision and accuracy are determined by analyzing quality control (QC) samples at different concentrations on the same day and on different days, respectively. The acceptance criteria for precision are typically within 15% relative standard deviation (RSD), and for accuracy, the mean value should be within 15% of the nominal value.[5]
| Analyte | Concentration (pg/mL) | Intra-run Precision (%RSD) | Intra-run Accuracy (%) | Inter-run Precision (%RSD) | Inter-run Accuracy (%) |
| 17-desacetyl norgestimate | LQC (Low) | Within 10% | Within 10% | Within 10% | Within 10% |
| MQC (Medium) | Within 10% | Within 10% | Within 10% | Within 10% | |
| HQC (High) | Within 10% | Within 10% | Within 10% | Within 10% |
The cited study states that intra-run and inter-run precision and accuracy were within 10%, demonstrating high performance. LQC: Lower Limit of Quantification, MQC: Middle Quality Control, HQC: High Quality Control.[2][3][4]
Table 3: Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥0.99 is generally considered acceptable.
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) |
| 17-desacetyl norgestimate | 20 - 5000 | ≥0.9988 |
Data from a validated UPLC-MS/MS method.[2][3][4]
Experimental Protocols
A comprehensive bioanalytical method validation encompasses several key experiments to ensure the method is reliable for its intended purpose.[5][6][7] The following outlines a typical workflow for the validation of a bioanalytical method using a deuterated internal standard like this compound.
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of the analyte (e.g., N-Acetyl Norgestimate) and the deuterated internal standard (this compound) in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. A separate working solution of the internal standard is also prepared.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: Aliquot blank biological matrix (e.g., human plasma) and spike with the appropriate working solutions to create calibration curve standards and QC samples.
-
Internal Standard Addition: Add a fixed amount of the internal standard working solution to all samples, including calibration standards, QCs, and unknown study samples.
-
Extraction:
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a solution to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into a UPLC or HPLC system. The chromatographic conditions (column, mobile phases, gradient, flow rate) are optimized to achieve good separation and peak shape for the analyte and internal standard.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the analyte and the internal standard. Specific precursor-to-product ion transitions are monitored for each compound. For instance, for 17-desacetyl norgestimate, the transition was m/z 328.4 → 124.1, and for its d6-internal standard, it was m/z 334.3 → 91.1.[4]
Method Validation Parameters
The following parameters are evaluated according to regulatory guidelines (e.g., FDA, EMA):[6][7]
-
Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: Evaluate the efficiency of the extraction procedure.
-
Matrix Effect: Assess the effect of matrix components on the ionization of the analyte and internal standard.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a bioanalytical method validation experiment.
Bioanalytical Method Validation Workflow
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
The Gold Standard for Norgestimate Quantification: A Comparative Analysis of N-Acetyl Norgestimate-d6
For researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and metabolic studies of norgestimate (B1679921), the accuracy and precision of its quantification are paramount. This guide provides an objective comparison of bioanalytical methods, highlighting the superior performance of stable isotope-labeled internal standards, specifically focusing on the application of N-Acetyl Norgestimate-d6 (B602510), and contrasting it with alternative analytical approaches.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis by regulatory bodies such as the FDA. This is due to the near-identical physicochemical properties of the SIL-IS to the analyte, which allows it to track the analyte through sample preparation, chromatography, and ionization, thereby compensating for variability and enhancing the accuracy and precision of the method. N-Acetyl Norgestimate-d6 serves as an ideal SIL-IS for the quantification of norgestimate and its metabolites.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard for the quantification of norgestimate's primary active metabolite, 17-desacetyl norgestimate. While specific data for this compound is not detailed in publicly available literature, the performance of the closely related 17-desacetyl norgestimate-d6 provides a strong benchmark for the expected accuracy and precision.
Table 1: Performance Characteristics of UPLC-MS/MS with Deuterated Internal Standard for 17-desacetyl norgestimate [1][2][3]
| Parameter | Performance Metric |
| Linearity | 20 - 5000 pg/mL (Correlation Coefficient ≥0.9988) |
| Accuracy | Intra-run and Inter-run within 10% |
| Precision | Intra-run and Inter-run within 10% |
| Recovery | 17-desacetyl norgestimate: 96.30% |
| 17-desacetyl norgestimate-d6 (IS): 93.90% | |
| Lower Limit of Quantification (LLOQ) | 20.221 pg/mL |
| Intra-run Precision at LLOQ | 1.62% |
| Intra-run Accuracy at LLOQ | 3.76% |
Table 2: Comparison with Alternative Methods
| Method | Internal Standard Type | Common Performance Characteristics | Limitations |
| UPLC-MS/MS | Deuterated (e.g., this compound) | High sensitivity, specificity, accuracy, and precision. Wide linear range. | Higher cost of internal standard. |
| HPLC-UV | Structural Analog | Lower sensitivity and specificity compared to MS. Linearity and precision can be acceptable for higher concentrations (e.g., in pharmaceutical formulations).[4] | Prone to interference from matrix components. Not suitable for low pg/mL concentrations in biological samples. Does not effectively correct for variability in extraction and ionization. |
| LC-MS/MS | Structural Analog | More sensitive than HPLC-UV. | The internal standard may not behave identically to the analyte during sample preparation and ionization, leading to reduced accuracy and precision. |
Experimental Protocols
Key Experiment: Quantification of 17-desacetyl norgestimate in Human Plasma by UPLC-MS/MS[1][3]
This protocol provides a representative example of the methodology employed for the accurate quantification of a norgestimate metabolite using a deuterated internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 0.5 mL of a human plasma sample, 50 µL of the internal standard working solution (17-desacetyl norgestimate-d6) is added.
-
0.5 mL of 1% formic acid is added, and the sample is vortexed.
-
The mixture is loaded onto an Oasis HLB SPE cartridge, preconditioned with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.
-
The cartridge is washed with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.
-
The analyte and internal standard are eluted with 1.0 mL of methanol.
2. Liquid Chromatography
-
System: Waters Acquity UPLC
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient is used to achieve separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Total Run Time: 4.5 minutes[1]
3. Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
17-desacetyl norgestimate: m/z 328.4 → 124.1
-
17-desacetyl norgestimate-d6: m/z 334.3 → 91.1
-
Visualizing the Mechanism and Workflow
To provide a comprehensive understanding, the following diagrams illustrate the signaling pathway of norgestimate and the experimental workflow for its quantification.
Caption: Norgestimate signaling pathway.
Caption: Bioanalytical workflow for norgestimate.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for N-Acetyl Norgestimate Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of N-Acetyl Norgestimate (B1679921) and its active metabolites, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of N-Acetyl Norgestimate-d6 (B602510), a deuterated internal standard, with a plausible non-deuterated structural analog, Medroxyprogesterone Acetate, offering supporting data and detailed experimental protocols to inform your selection process.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, the internal standard (IS) is indispensable for correcting analytical variability. An ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations during sample preparation, injection, and instrument response. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as N-Acetyl Norgestimate-d6, or a structurally similar but non-isotopically labeled compound, known as a structural analog.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis. Their near-identical chemical and physical properties to the analyte lead to superior performance in compensating for matrix effects and variability in extraction and chromatography. However, the cost and availability of SIL-IS can be a limiting factor, leading researchers to consider structural analogs as a more practical alternative.
This guide compares the expected performance of this compound with Medroxyprogesterone Acetate, a structurally related progestin that could serve as a non-deuterated internal standard.
| Parameter | This compound (Deuterated IS) | Medroxyprogesterone Acetate (Structural Analog IS) | Key Findings & References |
| Co-elution with Analyte | Nearly identical retention time to N-Acetyl Norgestimate. | Different retention time. | Deuterated standards typically co-elute with the analyte, providing the most accurate compensation for matrix effects that can vary across the chromatographic peak. |
| Matrix Effect Compensation | Excellent. The analyte and IS experience the same degree of ion suppression or enhancement. | Variable. Differences in retention time and ionization efficiency can lead to incomplete compensation for matrix effects. | A lower coefficient of variation (CV) of the IS-normalized matrix factor across different biological matrix lots indicates better compensation. |
| Extraction Recovery | Highly similar to the analyte. A study on the metabolite 17-desacetyl norgestimate showed an overall recovery of 96.30% for the analyte and 93.90% for its d6-labeled internal standard.[1] | May differ from the analyte due to differences in physicochemical properties. | Consistent recovery across the calibration range is crucial for accuracy. |
| Precision & Accuracy | High. A method using 17-desacetyl norgestimate-d6 reported intra- and inter-run precision and accuracy within 10%.[1] | Generally lower than deuterated standards. Performance depends on the degree of structural similarity and how well it mimics the analyte's behavior. | Regulatory guidelines from the FDA and EMA provide acceptance criteria for precision and accuracy during method validation.[2][3][4][5][6] |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. | The choice of internal standard can be influenced by project budget and timelines. |
| Potential for Crosstalk | Minimal, with appropriate mass transition selection. | No crosstalk as the molecular weight is different. | Crosstalk occurs when the isotope peaks of the analyte interfere with the signal of the internal standard. |
| Isotopic Instability | Low risk of deuterium-hydrogen exchange, but should be evaluated during method development. | Not applicable. | The stability of the deuterium (B1214612) label is a critical consideration for deuterated internal standards. |
Experimental Protocols
To objectively evaluate the performance of an internal standard, a thorough method validation is essential. Below is a detailed methodology for a key experiment: the assessment of matrix effects.
Experimental Protocol: Evaluation of Matrix Effects
Objective: To compare the ability of this compound and Medroxyprogesterone Acetate to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Blank human plasma from at least six different sources.
-
N-Acetyl Norgestimate analytical standard.
-
This compound internal standard.
-
Medroxyprogesterone Acetate internal standard.
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of N-Acetyl Norgestimate, this compound, and Medroxyprogesterone Acetate in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions of the analyte and both internal standards by diluting the stock solutions.
-
-
Sample Set Preparation:
-
Set 1 (Neat Solutions): Prepare solutions of N-Acetyl Norgestimate at low and high concentrations in the reconstitution solvent. Also, prepare separate solutions of this compound and Medroxyprogesterone Acetate at the working concentration in the reconstitution solvent.
-
Set 2 (Post-extraction Spiked Matrix): Extract blank plasma samples from the six different sources using the developed sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). After the final evaporation step, reconstitute the extracts with the solutions prepared in Set 1 (analyte and each IS separately).
-
Set 3 (Internal Standard in Neat Solution): Prepare solutions of this compound and Medroxyprogesterone Acetate at the working concentration in the reconstitution solvent.
-
Set 4 (Internal Standards in Post-extraction Spiked Matrix): Extract blank plasma samples from the six different sources. After the final evaporation step, reconstitute the extracts with the internal standard solutions from Set 3.
-
-
Sample Analysis:
-
Analyze all prepared samples by LC-MS/MS.
-
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate the MF for the analyte and each internal standard from each of the six matrix sources using the following formula: MF = (Peak Area in Presence of Matrix [Set 2 or 4]) / (Peak Area in Neat Solution [Set 1 or 3])
-
IS-Normalized Matrix Factor: For each of the six matrix sources, calculate the IS-normalized MF for both internal standards: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both this compound and Medroxyprogesterone Acetate.
-
Interpretation of Results: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. It is expected that this compound will yield a significantly lower CV compared to Medroxyprogesterone Acetate, demonstrating its superior ability to correct for matrix-induced analytical variability.
Mandatory Visualization
Caption: Metabolic pathway of Norgestimate.
Caption: Experimental workflow for bioanalytical method validation.
References
A Comparative Guide to the Analytical Cross-Validation of Norgestimate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Norgestimate (B1679921), a synthetic progestin widely used in oral contraceptives. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing Norgestimate, as well as for pharmacokinetic and metabolism studies. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods, supported by experimental data from published literature.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the routine analysis of Norgestimate in pharmaceutical formulations. It offers excellent precision and accuracy for quantifying the active pharmaceutical ingredient (API) and its related impurities.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating Norgestimate from its potential degradation products and impurities.
-
Sample Preparation: Tablets are typically crushed and dissolved in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water. The solution is then filtered prior to injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C8 or C18, is commonly used. For instance, a sub-2 µm fused core particle C8 column (150 mm × 4.6 mm i.d.) provides effective and faster separation.[1]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile (B52724) is often employed.[1] Another common mobile phase is a mixture of water, tetrahydrofuran, and methanol.[2][3]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 230 nm or 255 nm is suitable for Norgestimate.[1][4]
-
-
Internal Standard: An internal standard may be used to improve the accuracy and precision of the method.[2][3]
Performance Characteristics of HPLC Methods
The performance of HPLC methods for Norgestimate analysis is summarized in the table below.
| Parameter | Reported Performance | Reference |
| Linearity | Correlation coefficient (r) > 0.995 | [1] |
| Accuracy | >95% recovery for impurities | [1] |
| Precision | Relative Standard Deviation (RSD) < 5.0% | [1] |
| Specificity | The method is able to separate Norgestimate from its syn and anti isomers and potential degradation products. | [2][3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC, making it the method of choice for the quantification of Norgestimate and its metabolites in biological matrices such as human plasma. This is particularly important for bioequivalence and pharmacokinetic studies where very low concentrations need to be measured.
Experimental Protocol: UPLC-MS/MS for 17-desacetyl norgestimate in Human Plasma
Norgestimate is rapidly metabolized to 17-desacetyl norgestimate, which is the primary active metabolite. Therefore, many bioanalytical methods focus on the quantification of this metabolite.
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting 17-desacetyl norgestimate from human plasma, providing a clean extract and reducing matrix effects.[5][6]
-
Chromatographic Conditions (UPLC):
-
Column: A high-resolution column, such as a Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm), is often used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid) is typical.
-
Flow Rate: A flow rate of around 0.5 mL/min is common for UPLC systems.
-
Run Time: Rapid analysis with a total run time of approximately 4.5 minutes can be achieved.[5][6]
-
-
Mass Spectrometric Conditions (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for Norgestimate and its metabolites.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. For 17-desacetyl norgestimate, the mass transition is typically m/z 328.4 → 124.1.[5]
-
-
Internal Standard: A deuterated internal standard, such as 17-desacetyl norgestimate D6, is used to ensure high accuracy and precision.[5][6]
Performance Characteristics of LC-MS/MS Methods
The performance of a validated UPLC-MS/MS method for 17-desacetyl norgestimate is detailed below.
| Parameter | Reported Performance | Reference |
| Linearity Range | 20–5000 pg/mL | [5][6] |
| Correlation Coefficient (r) | ≥0.9988 | [5][6] |
| Accuracy | Intra-run and inter-run accuracy within 10% | [5][6] |
| Precision | Intra-run and inter-run precision within 10% | [5][6] |
| Limit of Quantification (LOQ) | 20.221 pg/mL | [5] |
| Recovery | 96.30% for 17-desacetyl norgestimate | [5][6] |
Gas Chromatography-Mass Spectrometry (GC-MS)
The use of GC-MS for the quantitative analysis of Norgestimate is not as prevalent in the literature as HPLC and LC-MS/MS. Steroid compounds like Norgestimate often require derivatization to increase their volatility and thermal stability for GC analysis.
Application in Metabolite Identification
One study reported the use of combined gas-liquid chromatography/mass spectrometry for the identification of five urinary metabolites of Norgestimate. This indicates that GC-MS is a viable technique for qualitative analysis and structural elucidation of Norgestimate metabolites.
Potential Experimental Protocol Considerations
A hypothetical quantitative GC-MS method would likely involve the following steps:
-
Sample Preparation: Similar to LC-MS/MS, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) would be necessary to isolate the analyte from the matrix.
-
Derivatization: A derivatization step, such as silylation, would be required to make Norgestimate and its metabolites suitable for GC analysis.
-
GC Conditions: A capillary column with a suitable stationary phase would be used for separation.
-
MS Conditions: The mass spectrometer would be operated in selected ion monitoring (SIM) mode for quantitative analysis or scan mode for qualitative analysis.
Due to the lack of published validated quantitative GC-MS methods for Norgestimate, a direct comparison of performance characteristics with HPLC and LC-MS/MS is not possible at this time.
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and LC-MS/MS analysis of Norgestimate, as well as a decision-making process for method selection.
Caption: HPLC Experimental Workflow for Norgestimate Analysis.
Caption: LC-MS/MS Experimental Workflow for Norgestimate Analysis in Plasma.
Caption: Logical Flow for Selecting a Norgestimate Analytical Method.
Conclusion
The choice of an analytical method for Norgestimate is highly dependent on the specific application.
-
HPLC is a reliable and cost-effective method for the quality control of Norgestimate in pharmaceutical dosage forms, providing accurate and precise quantification.
-
LC-MS/MS is the gold standard for the analysis of Norgestimate and its metabolites in biological fluids, offering the high sensitivity and selectivity required for pharmacokinetic and bioequivalence studies.
-
GC-MS , while not commonly used for quantitative analysis, has proven useful for the structural identification of Norgestimate metabolites.
A thorough cross-validation of methods should be performed when transferring between analytical techniques or laboratories to ensure data consistency and reliability. This guide serves as a foundational resource for researchers and professionals in the pharmaceutical industry to make informed decisions regarding the analytical testing of Norgestimate.
References
- 1. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 2. uspnf.com [uspnf.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of Norgestimate: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioanalytical methods for the quantification of Norgestimate (B1679921) and its primary active metabolite, 17-desacetyl norgestimate, in human plasma. While a formal inter-laboratory comparison study has not been identified in the public domain, this document synthesizes data from individual laboratory validations to offer insights into the different methodologies and their performance characteristics. The information presented is intended to assist researchers in the selection and development of robust bioanalytical assays for Norgestimate.
Data Presentation: A Side-by-Side Look at Bioanalytical Methods
The following tables summarize the key parameters and performance characteristics of various LC-MS/MS-based methods for the analysis of 17-desacetyl norgestimate, the primary analyte measured in pharmacokinetic and bioequivalence studies of Norgestimate.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 (Saxena et al.)[1][2][3] | Method 2 (Wong et al.)[4] | Method 3 (Huang et al.)[5] |
| Analyte(s) | 17-desacetyl norgestimate | Norgestimate, 17-desacetyl norgestimate, 3-ketonorgestimate, norgestrel | Norgestimate, 17-desacetyl norgestimate, Ethinyl Estradiol (B170435) |
| Internal Standard | 17-desacetyl norgestimate D6 | Not specified | Isotopic labeled internal standards for each analyte |
| Biological Matrix | Human Plasma | Human Serum | Human Plasma |
| Sample Volume | Not specified | 1 mL | 0.4 mL |
| Extraction Method | Solid-Phase Extraction (SPE) | Double extraction | Hexane/ethyl acetate (B1210297) extraction followed by derivatization |
| Chromatography | UPLC | HPLC | UPLC |
| Column | Not specified | Reversed-phase | Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient | Not specified | Gradient elution |
| Run Time | 4.5 min | 10.5 min | 4.4 min |
Table 2: Comparison of Mass Spectrometry and Method Performance
| Parameter | Method 1 (Saxena et al.)[1][2][3] | Method 2 (Wong et al.)[4] | Method 3 (Huang et al.)[5] |
| Ionization Mode | ESI Positive | Not specified | Not specified |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| MRM Transition | m/z 328.4/124.1 | Not specified | Not specified |
| Linear Range | 20–5000 pg/mL | 0.1–5.0 ng/mL (100-5000 pg/mL) for 17-desacetyl norgestimate | 25–2500 pg/mL for 17-desacetyl norgestimate |
| LLOQ | 20.221 pg/mL[3] | 0.1 ng/mL (100 pg/mL) | 25 pg/mL |
| Intra-run Precision | Within 10% | < 10% | Not specified |
| Inter-run Precision | Within 10% | < 10% | Not specified |
| Accuracy | Within 10% | Not specified | Not specified |
| Recovery | 96.30% | 72-92% | Not specified |
Experimental Protocols
Method 1: UPLC-MS/MS for 17-desacetyl norgestimate (Saxena et al.)[1][2][3]
This method was developed for the rapid and sensitive quantification of 17-desacetyl norgestimate in human plasma.
-
Sample Preparation: Solid-phase extraction was employed for sample cleanup. 17-desacetyl norgestimate D6 was used as the internal standard.
-
Chromatography: An ultra-performance liquid chromatography (UPLC) system was used with a simple gradient elution. The total run time was 4.5 minutes.
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transition for 17-desacetyl norgestimate was m/z 328.4 → 124.1, and for the internal standard, it was m/z 334.3 → 91.1.
-
Validation: The method was validated over a linear range of 20–5000 pg/mL with a correlation coefficient of ≥0.9988. The intra-run and inter-run precision and accuracy were all within 10%. The mean recovery of the analyte was 96.30%.[1][2]
Method 2: HPLC-MS/MS for Norgestimate and its Metabolites (Wong et al.)[4]
This method allows for the simultaneous determination of Norgestimate and its key metabolites in human serum.
-
Sample Preparation: The method required 1 mL of serum and involved a double extraction procedure.
-
Chromatography: A high-performance liquid chromatography (HPLC) system with a reversed-phase column was used. The total run time was 10.5 minutes.
-
Mass Spectrometry: Detection was achieved using a tandem mass spectrometer.
-
Validation: The assay demonstrated linearity over a concentration range of 0.1–5.0 ng/mL for 17-desacetyl norgestimate. The inter-assay reproducibility was consistently less than 10%, and the overall recovery of the analytes ranged from 72% to 92%.
Method 3: UPLC-MS/MS for Norgestimate, 17-desacetyl norgestimate, and Ethinyl Estradiol (Huang et al.)[5][6]
This UPLC-MS/MS method was developed for the simultaneous quantification of Norgestimate, its active metabolite, and ethinyl estradiol in human plasma.
-
Sample Preparation: The analytes and their isotopic labeled internal standards were extracted from 0.4 mL of human plasma using a hexane/ethyl acetate mixture. The extracts were then evaporated and derivatized with dansyl chloride to enhance the mass spectrometric response.
-
Chromatography: Chromatographic separation was achieved on a Waters Acquity UPLC HSS T3 column (100 × 2.1 mm, 1.8 µm) with a gradient elution over a 4.4-minute run time.
-
Mass Spectrometry: A tandem mass spectrometer was used for detection.
-
Validation: The calibration curve range for 17-desacetyl norgestimate was 25–2500 pg/mL. The method was validated for accuracy, precision, linearity, selectivity, and sensitivity.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships relevant to the bioanalysis of Norgestimate.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards in Clinical Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the validation of bioanalytical methods. This choice directly impacts the accuracy, precision, and reliability of quantitative data submitted to regulatory authorities. This guide provides a comprehensive comparison of deuterated internal standards against other alternatives, supported by experimental data, and outlines the regulatory landscape and key experimental protocols in line with international guidelines.
The Regulatory Landscape: A Preference for Isotopic Labeling
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines for bioanalytical method validation.[1] The International Council for Harmonisation (ICH) M10 guideline, adopted by the FDA, provides a harmonized framework for this process and recommends the use of stable isotope-labeled (SIL) internal standards, such as deuterated standards, particularly for mass spectrometry-based assays.[2][3] The fundamental principle behind this recommendation is that a SIL-IS is chemically and physically almost identical to the analyte, allowing it to effectively compensate for variability during sample preparation and analysis.[2][4][5]
The use of an appropriate IS is fundamental to a robust bioanalytical method as it corrects for variability during sample processing and analysis.[2][6] SIL compounds, which are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N, are widely considered the gold standard.[4][6] Deuterated standards are the most commonly used SIL-IS due to the abundance of hydrogen atoms in drug molecules and the relatively lower cost of deuterium incorporation compared to ¹³C or ¹⁵N.[6]
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts assay performance. While deuterated standards are widely recommended, understanding their performance relative to other options like ¹³C-labeled standards and non-deuterated structural analogs is crucial.
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[1] |
Table 2: Key Performance Characteristics of Deuterated vs. ¹³C-Labeled Standards
| Feature | Deuterated Standard | ¹³C-Labeled Standard | Rationale & Implications |
| Isotopic Stability | Variable | High | Deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on exchangeable sites (e.g., -OH, -NH).[7] ¹³C atoms are integrated into the carbon backbone, making them highly stable.[7] |
| Chromatographic Co-elution | Good to Excellent | Excellent | Deuteration can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, which can lead to differential matrix effects.[2] ¹³C-labeling has a negligible effect on physicochemical properties, ensuring better co-elution. |
| Mass Spectrometric Fragmentation | Can be altered | Generally unaltered | The presence of deuterium can sometimes alter the fragmentation pattern of the molecule in the mass spectrometer, which may require optimization of MS/MS parameters. ¹³C labeling generally does not alter fragmentation pathways. |
| Cost & Availability | Generally lower cost and more readily available | Higher cost and may require custom synthesis | Deuterium is typically easier and cheaper to incorporate into a molecule.[8] |
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures. Below are detailed methodologies for key experiments in a typical bioanalytical workflow.
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Sample Preparation:
-
Obtain blank biological matrix from at least six different sources.
-
Prepare three sets of samples for each matrix source:
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated internal standard are added to the extracted matrix.
-
Set C (Pre-extraction Spike): Analyte and deuterated internal standard are spiked into the blank matrix before the extraction process.
-
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized MF:
-
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across the different sources of plasma should be less than 15%.[1][3][9]
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the deuterated internal standard.
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples:
-
Set 1 (Pre-extraction Spike): Spike the analyte and deuterated internal standard into the biological matrix at three concentrations (low, medium, and high) before extraction.
-
Set 2 (Post-extraction Spike): Extract blank biological matrix and then spike the analyte and deuterated internal standard into the extracted matrix at the same three concentrations.
-
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation of Recovery:
-
% Recovery = (Mean peak area of analyte in Set 1 / Mean peak area of analyte in Set 2) x 100
-
Calculate the recovery for the internal standard using the same formula.
-
-
Interpretation: A consistent and precise recovery for both the analyte and the internal standard across different concentrations is more important than achieving 100% recovery.
Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.
Methodology:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.[1]
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.[1]
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the duration of the study.[1]
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.[1]
Data Analysis: Compare the mean concentration of the stability samples against the mean concentration of freshly prepared samples. The deviation should be within acceptable limits (typically ±15%).
Visualizing the Bioanalytical Workflow
To further clarify the processes involved in bioanalytical method validation and the role of a deuterated internal standard, the following diagrams illustrate a typical experimental workflow and the decision-making process for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. benchchem.com [benchchem.com]
Performance of N-Acetyl Norgestimate-d6 and its Analogs as Internal Standards in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of norgestimate (B1679921) and its metabolites, the choice of an appropriate internal standard is critical for ensuring accurate and reliable results. This guide provides a comparative overview of the performance of N-Acetyl Norgestimate-d6 (B602510) and its closely related deuterated analogs, such as 17-desacetyl norgestimate-d6, against other alternative internal standards. The information presented is based on available experimental data and established principles of bioanalytical method validation.
N-Acetyl Norgestimate-d6 is a stable isotope-labeled version of N-Acetyl Norgestimate, which is an intermediate of the progestogen norgestimate.[] Due to the abundance of hydrogen atoms in organic molecules, deuterium (B1214612) (²H or D) is a commonly used stable isotope for labeling internal standards.[2] The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) is that it will exhibit nearly identical chemical and physical properties to the analyte of interest during sample extraction, chromatographic separation, and mass spectrometric detection.[2][3] This co-elution and similar ionization response allow the SIL-IS to effectively compensate for variations in the analytical process, leading to more accurate quantification.[2]
While specific proficiency testing data for this compound is not publicly available, performance data for the closely related 17-desacetyl norgestimate-d6 in a validated UPLC-MS/MS method for the quantification of the active metabolite 17-desacetyl norgestimate provides a strong case study for the utility of such deuterated standards in bioanalysis.[4][5]
Comparison with Alternative Internal Standards
The primary alternatives to deuterated internal standards include other stable isotope-labeled standards (e.g., ¹³C, ¹⁵N) and non-isotopically labeled (analog) internal standards.
-
¹³C or ¹⁵N Labeled Internal Standards: These are often considered the "gold standard" as the heavier isotopes have a negligible impact on the physicochemical properties of the molecule, minimizing the risk of chromatographic shifts (isotope effect) that can sometimes be observed with deuterated standards.[3] However, their synthesis is typically more complex and expensive.[2]
-
Non-Isotopically Labeled (Analog) Internal Standards: These are structurally similar to the analyte but not isotopically labeled. While more affordable, their chromatographic behavior and ionization efficiency may differ significantly from the analyte, potentially leading to less accurate correction for matrix effects and other sources of variability.
The use of deuterated internal standards like this compound represents a balance between cost-effectiveness and analytical performance. However, potential limitations should be considered, such as the "deuterium isotope effect" which may cause a slight retention time shift, and the potential for in-source loss of deuterium, which could compromise data accuracy.[3]
Data Presentation
The following tables summarize the performance of 17-desacetyl norgestimate-d6 as an internal standard in a validated UPLC-MS/MS method for the quantification of 17-desacetyl norgestimate in human plasma.[4][5] This data serves as a proxy for the expected performance of this compound in a similar analytical context.
Table 1: Method Validation Parameters for 17-desacetyl norgestimate using 17-desacetyl norgestimate-d6 as an Internal Standard
| Parameter | Result |
| Linear Range | 20–5000 pg/mL |
| Correlation Coefficient (r²) | ≥0.9988 |
| Intra-run Precision (%CV) | Within 10% |
| Inter-run Precision (%CV) | Within 10% |
| Intra-run Accuracy | Within 10% |
| Inter-run Accuracy | Within 10% |
Table 2: Recovery of 17-desacetyl norgestimate and its Deuterated Internal Standard
| Compound | Overall Recovery (%) |
| 17-desacetyl norgestimate | 96.30% |
| 17-desacetyl norgestimate-d6 | 93.90% |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the performance data for 17-desacetyl norgestimate-d6.[4][5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract 17-desacetyl norgestimate and the internal standard from human plasma.
-
Procedure:
-
Pipette 200 µL of human plasma into a pre-labeled tube.
-
Add the internal standard (17-desacetyl norgestimate-d6).
-
Vortex for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
2. Chromatographic Separation: Ultra-Performance Liquid Chromatography (UPLC)
-
Objective: To separate the analyte and internal standard from other components in the sample extract.
-
Instrumentation: A UPLC system equipped with a suitable column (e.g., C18).
-
Mobile Phase: A gradient mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (e.g., water with a buffer or formic acid).
-
Flow Rate: Optimized for efficient separation (e.g., 0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5 µL) is injected onto the column.
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify the analyte and internal standard with high sensitivity and selectivity.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This enhances selectivity by reducing background noise.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.
Visualizations
Caption: A typical experimental workflow for the quantification of a drug analyte using a deuterated internal standard.
Caption: Logical relationship between internal standard types and their key performance attributes in bioanalysis.
References
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Recovery Analysis: Norgestimate and Its Deuterated Analogs in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds in biological matrices is paramount. This guide provides a comparative analysis of the recovery of norgestimate (B1679921) and its deuterated analogs, which are crucial for ensuring the reliability of pharmacokinetic and bioequivalence studies. The selection of an appropriate internal standard is a critical factor in method development, directly impacting the accuracy and precision of results.
Quantitative Recovery Data
The following table summarizes the mean recovery percentages for 17-desacetyl norgestimate and its deuterated internal standard from human plasma using a solid-phase extraction (SPE) method. The data demonstrates the high and comparable recovery of both the analyte and its stable isotope-labeled internal standard, validating the use of the deuterated compound as a reliable surrogate.
| Compound | Mean Recovery (%) | Precision (RSD, %) |
| 17-desacetyl norgestimate | 96.30%[1] | 5.47%[1] |
| 17-desacetyl norgestimate-d6 (B602510) | 93.90%[1] | Not Reported |
Experimental Protocol: Solid-Phase Extraction (SPE) of 17-desacetyl norgestimate and its d6 Analog from Human Plasma
The following protocol outlines the solid-phase extraction procedure used to determine the recovery rates presented above. This method is designed for the sensitive and accurate quantification of 17-desacetyl norgestimate in human plasma by UPLC-MS/MS.[1][2]
1. Sample Preparation:
-
A 0.5 mL aliquot of human plasma, spiked with 17-desacetyl norgestimate, is mixed with 50 µL of the internal standard working solution (17-desacetyl norgestimate-d6).
-
To this mixture, 0.5 mL of 1% formic acid is added, and the sample is vortexed.
2. Solid-Phase Extraction:
-
An Oasis HLB (1 cm³/30 mg) extraction cartridge is preconditioned with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.
-
The prepared sample mixture is then loaded onto the conditioned cartridge.
-
The cartridge is washed with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.
3. Elution:
-
The analyte (17-desacetyl norgestimate) and the internal standard (17-desacetyl norgestimate-d6) are eluted from the cartridge with 1 mL of methanol.
4. Analysis:
-
A 10 µL aliquot of the eluate is injected into the LC-MS/MS system for quantification.
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for the recovery of norgestimate and its deuterated internal standard from a biological matrix.
Caption: Solid-Phase Extraction Workflow for Analyte Recovery.
Discussion
The presented data indicates that 17-desacetyl norgestimate-d6 serves as an effective internal standard for the quantification of 17-desacetyl norgestimate in human plasma. The high and consistent recovery rates for both the analyte and its deuterated analog demonstrate that the internal standard accurately reflects the behavior of the analyte throughout the extraction process. This is a critical attribute for a reliable bioanalytical method, as it ensures that any sample loss during preparation is accounted for, leading to more accurate and precise results.
While the initial query specified N-Acetyl Norgestimate-d6, the available scientific literature points to 17-desacetyl norgestimate-d6 and Norgestimate-d6 as the more commonly utilized internal standards for bioanalytical studies of norgestimate and its metabolites.[3][4] Researchers developing methods for norgestimate quantification should consider the use of these validated internal standards to ensure robust and reliable data.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
Safety Operating Guide
Safe Disposal of N-Acetyl Norgestimate-d6: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of N-Acetyl Norgestimate-d6, a deuterated synthetic progestin used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Chemical and Safety Data
This compound is a stable isotope-labeled analog of Norgestimate. While specific data for the deuterated form is limited, the safety profile is based on the parent compound and related deuterated analogs. It is classified as a hazardous substance, suspected of causing cancer and potentially damaging fertility or the unborn child.[1][2]
| Property | Data | Reference |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₂₅H₂₇D₆NO₄ | [3] |
| Molecular Weight | 417.57 g/mol | [3] |
| Appearance | White solid | [1] |
| Hazard Statements | H351: Suspected of causing cancer.[1][2] H360: May damage fertility or the unborn child.[1][2] H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] | |
| Storage | Recommended long-term storage at -20°C.[1] |
II. Disposal Protocol
The disposal of this compound must be conducted in a manner consistent with federal, state, and local regulations.[1] The following steps outline the recommended procedure for its disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the material, all personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat or protective clothing
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused this compound powder and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and include the chemical name ("this compound") and the associated hazards (e.g., "Toxic," "Carcinogen").
-
-
Contaminated Solvents:
-
If this compound has been dissolved in a solvent, the resulting solution must be disposed of as hazardous chemical waste.
-
Collect the waste solvent in a designated, sealed, and properly labeled container. The label must identify the solvent and the dissolved this compound.
-
-
Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.
-
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[1]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
